molecular formula C9H7ClO3 B1354583 3-(2-Chlorophenyl)-3-oxopropanoic acid CAS No. 76103-96-3

3-(2-Chlorophenyl)-3-oxopropanoic acid

Número de catálogo: B1354583
Número CAS: 76103-96-3
Peso molecular: 198.6 g/mol
Clave InChI: WQIJVLLYFOYDCL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-Chlorophenyl)-3-oxopropanoic Acid (CAS 76103-96-3) is a chemical compound with a molecular formula of C9H7ClO3 and a molecular weight of 198.60 g/mol . This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its primary researched application is in the preparation of enaminone esters and amides, which are investigated as potential allosteric modulators of γ-aminobutyric acid A (GABAA) receptors . GABAA receptors are a major class of neurotransmitter-gated ion channels in the central nervous system, and their modulation is a significant area of study for neuropharmacology. As a beta-keto acid, this compound offers versatile reactivity for further chemical transformations. The product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can refer to the provided safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(2-chlorophenyl)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIJVLLYFOYDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504148
Record name 3-(2-Chlorophenyl)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76103-96-3
Record name 3-(2-Chlorophenyl)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

3-(2-Chlorophenyl)-3-oxopropanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-(2-Chlorophenyl)-3-oxopropanoic Acid

Abstract

3-(2-Chlorophenyl)-3-oxopropanoic acid is a fascinating small molecule with potential applications in the synthesis of novel therapeutics. While its utility as a chemical intermediate is recognized, its intrinsic biological mechanism of action remains largely uncharacterized. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential molecular targets and signaling pathways of this compound. We will explore several testable hypotheses based on its chemical structure and the known activities of related compounds, detailing the experimental protocols required for their validation. This document is intended to serve as a roadmap for uncovering the therapeutic potential of 3-(2-chlorophenyl)-3-oxopropanoic acid.

Introduction and Current State of Knowledge

3-(2-Chlorophenyl)-3-oxopropanoic acid is a carboxylic acid derivative with a distinct chemical scaffold. Its known application lies in the synthesis of enaminone esters and amides, which have been identified as potential allosteric modulators of γ-aminobutyric acid type A (GABA-A) receptors[]. This suggests a potential role in modulating inhibitory neurotransmission in the central nervous system.

However, the broader class of arylpropionic and aryl-oxo-propanoic acids, to which this compound belongs, is known for a wide array of biological activities. These include anti-inflammatory, anticonvulsant, antimicrobial, and anticancer effects[2][3]. For instance, derivatives of 2-arylpropionic acid are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes[4][5]. Furthermore, structurally related compounds have been shown to interact with voltage-gated ion channels and carboxylesterases[6][7].

Given this landscape, a systematic investigation is warranted to pinpoint the specific mechanism of action of 3-(2-chlorophenyl)-3-oxopropanoic acid. This guide will outline three primary hypotheses and the experimental workflows to test them.

Hypothesis 1: Allosteric Modulation of GABA-A Receptors

The most direct lead for the mechanism of action of 3-(2-chlorophenyl)-3-oxopropanoic acid is its use in synthesizing potential GABA-A receptor modulators[]. GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain. Their allosteric modulation can have profound effects on neuronal excitability, making them important targets for anxiolytics, sedatives, and anticonvulsants.

Proposed Signaling Pathway

GABA-A Receptor Signaling cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (Chloride Channel) Cl_influx Chloride Ion Influx GABA_A->Cl_influx Channel Opening GABA GABA GABA->GABA_A Binds to orthosteric site Compound 3-(2-Chlorophenyl) -3-oxopropanoic acid (Hypothesized Modulator) Compound->GABA_A Binds to allosteric site Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Hypothesized allosteric modulation of the GABA-A receptor.

Experimental Validation: Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique allows for the direct measurement of ion flow through receptors expressed in Xenopus oocytes.

Protocol:

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2). Incubate for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.

    • Clamp the membrane potential at -60 mV.

    • Perfuse the oocyte with a baseline buffer.

  • GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

  • Compound Application: Co-apply the GABA concentration with varying concentrations of 3-(2-chlorophenyl)-3-oxopropanoic acid.

  • Data Analysis: Measure the potentiation or inhibition of the GABA-elicited current by the compound. Calculate the EC50 or IC50 from the dose-response curve.

Expected OutcomeInterpretation
Potentiation of GABA currentPositive allosteric modulator (PAM) activity
Inhibition of GABA currentNegative allosteric modulator (NAM) or channel blocker activity
No effect on GABA currentThe compound does not modulate the tested GABA-A receptor subtype in this assay
Direct activation (no GABA)Agonist activity at the orthosteric or an allosteric site

Hypothesis 2: Modulation of Voltage-Gated Ion Channels

The anticonvulsant and antinociceptive activity of structurally similar compounds points towards the potential modulation of voltage-gated sodium (Nav) and calcium (Cav) channels[7]. These channels are critical for the initiation and propagation of action potentials.

Experimental Workflow: High-Throughput Electrophysiology

Ion_Channel_Screening_Workflow Start Start: Compound 3-(2-Chlorophenyl)-3-oxopropanoic acid Cell_Lines Prepare cell lines stably expressing human Nav and Cav channel subtypes (e.g., Nav1.1-1.8, Cav1.2, Cav2.2, Cav3.2) Start->Cell_Lines Automated_Patch Automated Patch-Clamp Electrophysiology (e.g., QPatch, Patchliner) Cell_Lines->Automated_Patch Voltage_Protocol Apply specific voltage protocols to elicit channel currents Automated_Patch->Voltage_Protocol Compound_Application Apply multiple concentrations of the test compound Voltage_Protocol->Compound_Application Data_Acquisition Measure peak current and calculate percent inhibition Compound_Application->Data_Acquisition Dose_Response Generate dose-response curves and calculate IC50 values Data_Acquisition->Dose_Response Selectivity Determine subtype selectivity profile Dose_Response->Selectivity End End: Identify primary ion channel target(s) Selectivity->End

Caption: Workflow for screening against voltage-gated ion channels.

Data Summary Table
Channel SubtypeIC50 (µM)Maximum Inhibition (%)
Nav1.1
Nav1.2
Nav1.5
Nav1.7
Cav1.2
Cav2.2
Cav3.2

Hypothesis 3: Inhibition of Carboxylesterases (CES)

The 3-oxopropanoic acid moiety is present in known inhibitors of carboxylesterases (CES)[6]. These enzymes are crucial for the hydrolysis of many ester-containing drugs and xenobiotics. Inhibition of CES can alter drug metabolism and exert independent biological effects.

Experimental Protocol: In Vitro CES Inhibition Assay

Principle: This assay uses a fluorogenic substrate that is cleaved by CES to produce a fluorescent product. An inhibitor will reduce the rate of fluorescence generation.

Materials:

  • Human liver microsomes or recombinant human CES1 and CES2 enzymes.

  • Fluorescein diacetate (FD) or a similar fluorogenic substrate.

  • Test compound (3-(2-chlorophenyl)-3-oxopropanoic acid).

  • Tris-HCl buffer (pH 7.4).

  • 96-well black microplate.

  • Fluorescence plate reader.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in buffer.

  • Reaction Mixture: In each well of the microplate, add the CES enzyme preparation and the test compound (or vehicle control).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 485 nm, emission at 530 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Summary and Future Directions

This guide proposes a multi-pronged approach to systematically elucidate the mechanism of action of 3-(2-chlorophenyl)-3-oxopropanoic acid. The three primary hypotheses—GABA-A receptor modulation, voltage-gated ion channel inhibition, and carboxylesterase inhibition—are based on strong rationales from the existing literature on related compounds.

HypothesisKey Experiment(s)Primary Endpoint(s)
GABA-A Receptor Allosteric ModulatorTwo-Electrode Voltage Clamp (TEVC)EC50 / IC50
Voltage-Gated Ion Channel BlockerAutomated Patch-Clamp ElectrophysiologyIC50, Selectivity
Carboxylesterase InhibitorIn Vitro Fluorogenic Inhibition AssayIC50

Successful identification of a primary molecular target through these in vitro assays should be followed by secondary validation in cell-based models of neuronal activity or disease (e.g., seizure-on-a-chip models, primary neuronal cultures). Ultimately, in vivo studies in relevant animal models will be necessary to confirm the physiological effects and therapeutic potential of 3-(2-chlorophenyl)-3-oxopropanoic acid.

References

  • ResearchGate. 2-Arylhydrazinylidene-3-oxo-3-polyfluoroalkylpropanoic acids as selective and effective carboxylesterase inhibitors with powerful antioxidant potential. [Link]

  • Gabryel, M. et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563. [Link]

  • Gouda, A. M. et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 91, 103224. [Link]

  • Human Journals. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

  • Kaub, C. J. et al. (2004). Manipulation of kinetic profiles in 2-aryl propionic acid cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(4), 989-992. [Link]

  • ResearchGate. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

  • National Center for Biotechnology Information. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. [Link]

  • MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]

  • PrepChem. Synthesis of 3-(2-chlorophenyl)propionic acid. [Link]

  • ResearchGate. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 3-(2-Chlorophenyl)-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, chemical synthesis, and materials science, the solubility of a compound is a cornerstone of its utility and applicability. For 3-(2-Chlorophenyl)-3-oxopropanoic acid, a versatile building block in the synthesis of various organic molecules, a comprehensive understanding of its solubility profile is paramount.[] This technical guide provides an in-depth exploration of the solubility of 3-(2-Chlorophenyl)-3-oxopropanoic acid across a spectrum of common laboratory solvents. By elucidating the interplay between the molecular structure of this β-keto acid and the physicochemical properties of different solvents, this document aims to empower researchers to make informed decisions in experimental design, reaction optimization, and formulation development.

Physicochemical Properties of 3-(2-Chlorophenyl)-3-oxopropanoic Acid

A foundational understanding of the physicochemical properties of 3-(2-Chlorophenyl)-3-oxopropanoic acid is essential for interpreting its solubility behavior.

PropertyValueSource
CAS Number 76103-96-3[2]
Molecular Formula C₉H₇ClO₃[]
Molecular Weight 198.61 g/mol
Appearance Off-white to light brown solid
Storage Temperature 2-8 °C

The presence of a carboxylic acid group, a ketone, and a chlorinated phenyl ring imparts a unique combination of polar and nonpolar characteristics to the molecule, which dictates its interaction with various solvents.

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For 3-(2-Chlorophenyl)-3-oxopropanoic acid, its solubility is a balance between the polar interactions of the carboxylic acid and ketone groups and the nonpolar nature of the chlorophenyl ring.

A visual representation of the key functional groups influencing solubility is presented below:

cluster_molecule 3-(2-Chlorophenyl)-3-oxopropanoic Acid Molecule C9H7ClO3 Carboxylic_Acid Carboxylic Acid (-COOH) (Polar, Hydrogen Bonding) Molecule->Carboxylic_Acid Ketone Ketone (C=O) (Polar) Molecule->Ketone Chlorophenyl Chlorophenyl Ring (Nonpolar) Molecule->Chlorophenyl

Figure 1. Key functional groups of 3-(2-Chlorophenyl)-3-oxopropanoic acid influencing its solubility.

Qualitative Solubility Profile

Likely Soluble In:

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent candidates for dissolving this compound.[3][4][5] Their ability to accept hydrogen bonds and their high polarity can effectively solvate both the polar and nonpolar regions of the molecule.

  • Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are expected to be good solvents. They can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid and ketone functionalities.

  • Other Organic Solvents: Acetone and toluene are also likely to be effective solvents due to their intermediate polarity and ability to engage in dipole-dipole and van der Waals interactions.

Likely Sparingly Soluble or Insoluble In:

  • Water: The presence of the nonpolar chlorophenyl ring is expected to significantly limit its solubility in water. While the carboxylic acid group can ionize, the overall hydrophobicity of the molecule will likely dominate. For a related compound, 3-chloropropionic acid, it is described as freely soluble in water, but the larger aromatic ring in the target molecule changes the solubility profile considerably.[6][7]

  • Nonpolar Solvents: Solvents such as hexane and cyclohexane are unlikely to be effective due to their inability to interact favorably with the polar functional groups of the molecule.

  • Halogenated Solvents: While chloroform is a polar solvent, for some related compounds, practical insolubility has been noted. The solubility in diethyl ether is also expected to be limited.

Experimental Determination of Solubility: A Practical Guide

For researchers requiring precise solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is a generalized procedure and should be adapted based on the specific laboratory equipment and analytical techniques available.

start Start step1 Add excess 3-(2-Chlorophenyl)-3-oxopropanoic acid to the chosen solvent in a sealed flask. start->step1 step2 Agitate the flask at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours). step1->step2 step3 Allow the solution to stand, permitting undissolved solid to settle. step2->step3 step4 Withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation may be necessary. step3->step4 step5 Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). step4->step5 end End step5->end

Figure 2. Workflow for determining solubility using the shake-flask method.

Causality Behind Experimental Choices:

  • Excess Solute: Adding an excess of the solid ensures that the resulting solution is saturated, which is the definition of equilibrium solubility.

  • Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

  • Agitation: Continuous agitation facilitates the dissolution process and helps the system reach equilibrium more rapidly.

  • Equilibration Time: Allowing sufficient time for equilibration is critical to ensure that the measured concentration represents the true thermodynamic solubility.

  • Clear Supernatant: Any undissolved solid in the analyzed sample will lead to an overestimation of the solubility.

Safety Precautions and Handling

While a specific Safety Data Sheet (SDS) for 3-(2-Chlorophenyl)-3-oxopropanoic acid is not widely available, information from structurally related compounds suggests that appropriate safety measures should be taken.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

This technical guide provides a comprehensive overview of the solubility of 3-(2-Chlorophenyl)-3-oxopropanoic acid, grounded in fundamental chemical principles and practical experimental guidance. While quantitative solubility data remains a gap in the publicly available literature, the theoretical framework and the detailed experimental protocol presented herein equip researchers with the necessary tools to determine this critical parameter for their specific applications. A thorough understanding of solubility is not merely an academic exercise; it is a vital component of successful research and development, enabling the rational selection of solvents and the optimization of reaction and formulation conditions.

References

  • PubChem. 3-Chloropropionic acid | C3H5ClO2 | CID 7899. [Link]

  • PubChem. 2-Methyl-3-oxopropanoic acid | C4H6O3 | CID 296. [Link]

  • ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]

  • Wikipedia. Dimethylformamide. [Link]

  • Scirp.org. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. [Link]

  • ResearchGate. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides | Request PDF. [Link]

  • Chemical Industry Homepage. DIMETHYLFORMAMIDE. [Link]

  • Beilstein Journals. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. [Link]

  • ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]

  • Carl ROTH. N,N-Dimethylformamide (DMF), CAS No. 68-12-2 | Solvents ROTISOLV® for HPLC. [Link]

  • PubChem. Dimethylformamide | HCON(CH3)2 | CID 6228. [Link]

  • PubChem. 3-Cyclopropyl-2-oxopropanoic acid | C6H8O3 | CID 21805311. [Link]

  • PubChem. 3-(2-Aminophenyl)-3-Oxopropanoic Acid | C9H9NO3 | CID 20198297. [Link]

  • PubChem. Propionic Acid | CH3CH2COOH | CID 1032. [Link]

  • ChemBK. 3-Chloropropanoic acid. [Link]

  • Wikipedia. 3-Chloropropanoic acid. [Link]

Sources

Introduction: The Significance of β-Keto Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the IUPAC Nomenclature of Substituted β-Keto Acids

β-Keto acids, characterized by a ketone functional group at the third carbon (the β-position) relative to a carboxylic acid, are pivotal intermediates in both biochemistry and synthetic organic chemistry. Their unique structural motif allows for a diverse range of chemical transformations, most notably decarboxylation reactions, which are fundamental in biosynthetic pathways and in the laboratory for creating complex molecular architectures. In the realm of drug development, the β-keto acid scaffold is present in various pharmacologically active agents and serves as a versatile building block for novel therapeutics.

Given their importance, the ability to name these molecules with precision and clarity is paramount. Ambiguous or incorrect nomenclature can lead to costly errors in research, patent filings, and regulatory submissions. This guide provides a comprehensive overview of the systematic approach to naming substituted β-keto acids according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, ensuring unambiguous communication among researchers, scientists, and drug development professionals.

Pillar 1: The Principle of the Principal Functional Group

The IUPAC system for naming organic compounds with multiple functional groups is built upon a hierarchy of priority.[1] A single functional group, designated as the "principal functional group," determines the suffix of the molecule's name. All other functional groups are treated as substituents and are indicated by prefixes.

For β-keto acids, the two key functional groups are the carboxylic acid (-COOH) and the ketone (C=O). According to IUPAC rules, the carboxylic acid group has a higher priority than the ketone.[1][2][3] This is the foundational principle for naming these compounds: the molecule is always named as a carboxylic acid, not a ketone.

Table 1: Abbreviated Functional Group Priorities

Priority Functional Group Class Formula Suffix (if Principal) Prefix (if Substituent)
Highest Carboxylic Acid -COOH -oic acid carboxy-
... Ester -COOR -oate alkoxycarbonyl-
... Aldehyde -CHO -al oxo- or formyl-
... Ketone C=O -one oxo-
... Alcohol -OH -ol hydroxy-
... Amine -NH₂ -amine amino-

| Lowest | Alkene/Alkyne | C=C / C≡C | -ene / -yne | - |

This hierarchy is not arbitrary; it generally correlates with the oxidation state of the carbon atom in the functional group.[1] By designating the highest-priority group as the parent, the system provides a logical and consistent framework for naming even the most complex molecules.

Pillar 2: A Self-Validating Protocol for Naming Substituted β-Keto Acids

The following step-by-step methodology provides a self-validating system for deriving the correct IUPAC name for any acyclic substituted β-keto acid.

Experimental Protocol: Systematic Name Derivation

Step 1: Identify the Principal Functional Group and Parent Suffix. As established, the carboxylic acid is the principal group. Therefore, the name will end with the suffix -oic acid .[1][2]

Step 2: Determine and Name the Parent Chain. The parent chain is the longest continuous carbon chain that contains the carboxyl carbon. The name of this chain (e.g., butane, pentane, hexane) forms the root of the final name. The final "-e" of the alkane name is dropped and replaced with "-oic acid".[2]

  • Causality: Including the carboxyl carbon in the parent chain is essential as it defines the molecule as a carboxylic acid derivative.

Step 3: Number the Parent Chain. Numbering always begins from the carboxyl carbon, which is assigned as locant 1 .[3][4]

  • Causality: This rule is unambiguous and ensures that the principal functional group is anchored at the start of the chain, simplifying the location of all other substituents. For a β-keto acid, this inherently places the ketone group at the C3 position.

Step 4: Identify, Name, and Number All Substituents. All functional groups other than the carboxylic acid are treated as substituents and named using prefixes.

  • The Ketone Group: A ketone group as a substituent is designated with the prefix "oxo-" .[3][5] For a simple β-keto acid, its position is always 3, so the name will contain "3-oxo".

  • Other Substituents: Identify any alkyl groups (methyl, ethyl, etc.), halogens (bromo, chloro, etc.), or other lower-priority functional groups (e.g., "hydroxy-" for an -OH group).

  • Assign a locant (position number) to each substituent based on the numbering from Step 3.

Step 5: Assemble the Complete IUPAC Name. The final name is constructed by following a precise syntax:

  • Arrange all substituent prefixes in alphabetical order (e.g., "bromo" before "methyl"). D-, t-, etc., are ignored for alphabetization, but iso- and neo- are not.

  • Place the locant for each substituent directly before its name (e.g., "4-bromo", "2-methyl").

  • Combine the alphabetized substituent prefixes before the parent name derived in Step 2.

Illustrative Example: Naming of a Complex Substituted β-Keto Acid

Let's apply this protocol to the following molecule:

  • Principal Group: Carboxylic acid. Suffix: -oic acid .

  • Parent Chain: The longest chain containing C1 is six carbons long. Parent name: hexanoic acid .

  • Numbering: C1 is the carboxyl carbon.

  • Substituents:

    • At C3: A ketone group -> 3-oxo

    • At C4: A bromine atom -> 4-bromo

    • At C2: An ethyl group -> 2-ethyl

  • Assembly:

    • Alphabetize substituents: bromo, ethyl, oxo.

    • Combine: 4-bromo-2-ethyl-3-oxohexanoic acid.

Visualization of the Nomenclature Workflow

The logical flow for determining the name of a substituted β-keto acid can be visualized as a decision-making workflow.

G start Start with Molecular Structure principal_group Step 1: Identify Principal Functional Group (Carboxylic Acid > Ketone) start->principal_group parent_chain Step 2: Find Longest Carbon Chain Containing Carboxyl Carbon principal_group->parent_chain Result: '-oic acid' suffix numbering Step 3: Number Chain, Starting with Carboxyl Carbon = 1 parent_chain->numbering Result: Parent alkane name substituents Step 4: Identify & Locate Substituents (e.g., 'oxo', 'methyl', 'bromo') numbering->substituents alphabetize Step 5a: Alphabetize Substituent Prefixes substituents->alphabetize assemble Step 5b: Assemble Full Name (Prefixes + Parent) alphabetize->assemble end_node Final IUPAC Name assemble->end_node

Caption: Workflow for IUPAC nomenclature of substituted β-keto acids.

Advanced Case: Cyclic β-Keto Acids

When the carboxylic acid group is attached directly to a cyclic structure, the nomenclature rules are slightly modified.

  • The ring is considered the parent structure.

  • The suffix -carboxylic acid is appended to the name of the cycloalkane.[2]

  • The ring carbon attached to the carboxylic acid group is numbered as C1.

  • The ring is numbered to give the substituents, including the "oxo" group, the lowest possible locants.

Example: For a six-membered ring with a ketone at the β-position:

  • Parent Name: cyclohexanecarboxylic acid

  • Substituents: An "oxo" group at the C3 position.

  • Final Name: 3-oxocyclohexanecarboxylic acid

Conclusion

The IUPAC nomenclature for substituted β-keto acids is a systematic and logical process grounded in the principle of functional group priority. By consistently identifying the carboxylic acid as the principal group, determining the correct parent chain, and methodically numbering and naming all substituents, researchers can derive an unambiguous name for any given structure. Adherence to this systematic protocol is not merely an academic exercise; it is a critical component of scientific integrity that ensures precision and reproducibility in research and development.

References

  • Chemistry LibreTexts. (2023). Nomenclature of Aldehydes & Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Naming Carboxylic Acids. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). IUPAC Nomenclature - Naming Ketones Explained. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]

  • JoVE. (2023). IUPAC Nomenclature of Ketones. Retrieved from [Link]

  • MCAT Review. (n.d.). Keto Acids and Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [Link]

  • IUPAC. (n.d.). IUPAC Compendium of Chemical Terminology (the "Gold Book"). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nomenclature of Carboxylic Acids. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3-(2-Chlorophenyl)-3-oxopropanoic acid from propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and In-Depth Protocol for the Synthesis of 3-(2-Chlorophenyl)-3-oxopropanoic acid from Propiophenone

Introduction: The Significance of β-Keto Acids in Synthetic Chemistry

β-Keto acids, and their corresponding esters, are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. Their unique structural motif, characterized by a carboxylic acid β- to a ketone, allows for a rich diversity of chemical transformations. These compounds are particularly susceptible to decarboxylation, a reaction that can be harnessed to generate ketone-containing structures, making them ideal surrogates for enolates in various coupling reactions.[1] The target molecule, 3-(2-Chlorophenyl)-3-oxopropanoic acid, is a substituted β-keto acid with potential applications as a precursor in the development of pharmaceuticals and other fine chemicals. The presence of the ortho-chloro substituent on the phenyl ring introduces specific steric and electronic properties that can be exploited in subsequent synthetic steps.

This guide provides a comprehensive, two-part protocol for the synthesis of 3-(2-Chlorophenyl)-3-oxopropanoic acid, starting from the readily available propiophenone. The synthetic strategy involves an initial electrophilic aromatic substitution to introduce the chlorine atom, followed by a base-mediated carboxylation at the α-position of the resulting 2'-chloropropiophenone.

Overall Synthetic Workflow

The synthesis is designed as a sequential, two-step process. The first step focuses on the regioselective chlorination of the aromatic ring of propiophenone. The second step involves the formation of a new carbon-carbon bond at the α-position of the ketone through carboxylation.

G Propiophenone Propiophenone Chlorination Step 1: Chlorination Propiophenone->Chlorination Chloropropiophenone 2'-Chloropropiophenone Chlorination->Chloropropiophenone Carboxylation Step 2: Carboxylation Chloropropiophenone->Carboxylation TargetMolecule 3-(2-Chlorophenyl)-3-oxopropanoic acid Carboxylation->TargetMolecule

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 2'-Chloropropiophenone

The initial step in the synthesis is the chlorination of propiophenone. This reaction is an electrophilic aromatic substitution. The propionyl group is a deactivating, meta-directing group. However, by carefully controlling the reaction conditions and catalyst, a mixture of isomers is typically obtained, from which the desired ortho-isomer must be separated. Friedel-Crafts chlorination using chlorine gas and a Lewis acid catalyst like aluminum trichloride (AlCl₃) is a common method.[2][3][4]

Experimental Protocol: Chlorination of Propiophenone

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Propiophenone (C₉H₁₀O)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 1,2-Dichloroethane (EDC)

  • Chlorine (Cl₂) gas

  • Ice

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer, gas inlet tube, and reflux condenser

  • Gas cylinder with a regulator for Chlorine

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a condenser connected to a gas scrubber (e.g., containing NaOH solution to neutralize excess chlorine), add 1,2-dichloroethane (200 mL) and anhydrous aluminum chloride (40.0 g, 0.30 mol).

  • Addition of Substrate: Cool the mixture to 10-15°C using an ice bath. Slowly add propiophenone (33.5 g, 0.25 mol) to the stirred suspension over 30 minutes, ensuring the temperature does not exceed 20°C.[3] A complex between the ketone and AlCl₃ will form.

  • Chlorination: Begin bubbling chlorine gas through the reaction mixture at a slow, steady rate. Maintain the temperature between 15°C and 20°C.[3] The reaction is exothermic and may require external cooling to control.

  • Monitoring the Reaction: Monitor the progress of the reaction by gas chromatography (GC). The reaction is typically complete within 3-6 hours.

  • Work-up: Once the reaction is complete, stop the chlorine flow and slowly pour the reaction mixture onto a mixture of crushed ice (500 g) and concentrated HCl (50 mL). This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 1,2-dichloroethane (50 mL each).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a mixture of ortho-, meta-, and para-chloropropiophenone. The isomers must be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.

Part 2: Synthesis of 3-(2-Chlorophenyl)-3-oxopropanoic acid

This step involves the carboxylation of the α-carbon of 2'-chloropropiophenone. The key to this transformation is the deprotonation of the α-proton to form a reactive enolate, which then acts as a nucleophile, attacking carbon dioxide.[5]

Causality in Experimental Design:
  • Choice of Base: A strong, non-nucleophilic base is required to quantitatively form the enolate without competing in a nucleophilic attack on the ketone's carbonyl group. Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are ideal choices. These bulky bases favor deprotonation over addition.[6]

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are necessary. These solvents are unreactive towards the strong base and can dissolve the reactants at low temperatures.

  • Temperature: The reaction is conducted at low temperatures (-78°C) to prevent self-condensation of the enolate and other side reactions.

  • Carboxylating Agent: Carbon dioxide, either from a gas cylinder or as solid dry ice, serves as the electrophile. Using an excess of CO₂ ensures the reaction goes to completion.

  • Work-up: An acidic work-up is crucial to protonate the initially formed carboxylate salt to yield the final β-keto acid.

Reaction Mechanism: Base-Mediated Carboxylation

The mechanism proceeds via two main stages: enolate formation and nucleophilic attack on carbon dioxide.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Carboxylation & Work-up Ketone 2'-Chloropropiophenone Enolate Enolate Intermediate Ketone->Enolate -78 °C, THF Base LDA (Strong Base) Base->Enolate Carboxylate Carboxylate Salt Enolate->Carboxylate CO2 CO₂ CO2->Carboxylate FinalProduct 3-(2-Chlorophenyl)-3-oxopropanoic acid Carboxylate->FinalProduct Protonation AcidWorkup H₃O⁺ (Work-up) AcidWorkup->FinalProduct

Caption: Mechanism of α-carboxylation of a ketone.

Experimental Protocol: Carboxylation of 2'-Chloropropiophenone

Disclaimer: This protocol involves pyrophoric and moisture-sensitive reagents. It must be conducted under an inert atmosphere (e.g., nitrogen or argon) by experienced personnel.

Materials:

  • 2'-Chloropropiophenone (C₉H₉ClO)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon Dioxide (CO₂), as solid dry ice or from a cylinder

  • Hydrochloric Acid (HCl), 1 M

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk line or glovebox for inert atmosphere techniques

  • Dry, clean glassware

  • Dry ice/acetone bath

Procedure:

  • LDA Preparation (In situ): In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF (100 mL) and diisopropylamine (4.2 mL, 30 mmol). Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (11.2 mL of 2.5 M solution in hexanes, 28 mmol) dropwise. Stir the solution at -78°C for 30 minutes to generate the LDA solution.

  • Enolate Formation: In a separate flame-dried flask under argon, dissolve 2'-chloropropiophenone (4.21 g, 25 mmol) in anhydrous THF (50 mL). Cool this solution to -78°C. Slowly transfer the ketone solution via cannula into the freshly prepared LDA solution. Stir the resulting mixture at -78°C for 1 hour to ensure complete enolate formation. The solution will typically change color.

  • Carboxylation: Crush a sufficient quantity of dry ice in a beaker and add it portion-wise to the enolate solution at -78°C with vigorous stirring. Alternatively, bubble CO₂ gas through the solution for 30-60 minutes. A thick precipitate will form. Allow the mixture to slowly warm to room temperature overnight.

  • Quenching and Acidification: Once at room temperature, cautiously quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material and other non-polar impurities. Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 1 M HCl.

  • Extraction of Product: Extract the acidified aqueous layer with diethyl ether (3 x 75 mL).

  • Drying and Isolation: Combine the organic extracts from the product extraction, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. Crucially, do not heat the sample during concentration , as β-keto acids are prone to thermal decarboxylation.[7][8] The resulting product will likely be a crude oil or solid.

  • Purification: Further purification can be challenging. If the product is a solid, recrystallization from a suitable solvent system (e.g., ether/hexanes) at low temperatures may be possible. Alternatively, flash column chromatography on silica gel can be attempted, but the acidic nature of the silica may promote some decarboxylation.

Data Summary
Reagent/ParameterMolar Mass ( g/mol )Amount UsedMolar Equivalents
2'-Chloropropiophenone168.614.21 g (25 mmol)1.0
Diisopropylamine101.194.2 mL (30 mmol)1.2
n-Butyllithium64.0611.2 mL (28 mmol)1.12
Carbon Dioxide44.01Excess-
Reaction Temperature --78°C to RT-
Reaction Time -~12 hours-
Theoretical Yield 212.625.32 g-

Safety and Handling

  • Propiophenone and Chloropropiophenones: These compounds can cause skin and eye irritation.[9][10][11] Handle with gloves and safety glasses.

  • Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a dry environment.

  • Chlorine Gas: Extremely toxic and corrosive. Use only in a certified fume hood with a proper scrubbing system.

  • Strong Bases (n-BuLi, LDA): n-Butyllithium is pyrophoric and reacts violently with water and protic solvents. LDA is highly corrosive.[12] Both must be handled under an inert atmosphere using appropriate syringes and cannulation techniques.[13][14]

  • Solvents (THF, Diethyl Ether, EDC): These are flammable organic solvents. Ensure there are no ignition sources nearby. 1,2-Dichloroethane is a suspected carcinogen.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11][15][16]

References

  • CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone.
  • Novel Process For The Preparation Of 3' Chloropropiophenone. Quick Company. [Link]

  • 2-Chloropropiophenone | C9H9ClO | CID 221281. PubChem - NIH. [Link]

  • US20060127998A1 - Method of purifying 3-hydroxyalkanoic acid copolymer.
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • US4172097A - Production of propiophenone.
  • Your Essential Guide to Handling Bases Safely in the Lab. Bitesize Bio. [Link]

  • CN101805250A - Preparation method of p-chloropropiophenone.
  • CN1785952A - Method for preparing 3' -chloropropiophenone.
  • Strong Bases: Properties, Applications and Examples. HowStuffWorks. [Link]

  • α-Benzoxylation of different propiophenone derivatives. ResearchGate. [Link]

  • Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. [Link]

  • Synthesis of 3-(2-chlorophenyl)propionic acid. PrepChem.com. [Link]

  • Decarboxylation Reaction Mechanism. YouTube. [Link]

  • ATP-Dependent Carboxylation of Acetophenone by a Novel Type of Carboxylase. NIH. [Link]

  • Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification. PubMed. [Link]

  • Reversible and Irreversible Acid-Base Reactions In Organic Chemistry. Master Organic Chemistry. [Link]

  • Aldehydes and Ketones to Carboxylic Acids. Chemistry Steps. [Link]

  • 3-Chloropropiophenone. ResearchGate. [Link]

  • US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • CN105646220A - Synthesizing method of propiophenone compound.
  • Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. JoVE. [Link]

  • Common acids and bases for organic synthesis. Chem-Station. [Link]

  • β‐Keto Acids in Organic Synthesis. ResearchGate. [Link]

  • How to Identify a Strong Base in Organic Chemistry. YouTube. [Link]

  • Optimisation parameters for the α-alkylation of propiophenone using benzyl bromide. ResearchGate. [Link]

  • The Decarboxylation of β-Keto Acids. II. An Investigation of the Bredt Rule in Bicyclo[3.2.1]octane Systems. Journal of the American Chemical Society. [Link]

  • Hyma Synthesis Pvt. Ltd. [Link]

  • Production of medium-chain-length 3-hydroxyalkanoic acids by β-oxidation and phaC operon deleted Pseudomonas entomophila harboring thioesterase gene. PubMed. [Link]

  • Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Imperial College London. [Link]

  • L-VALINOL. Organic Syntheses Procedure. [Link]

  • The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Organic Reactions. [Link]

Sources

Application Note: Streamlined One-Pot Synthesis of Enaminone Esters from 3-(2-Chlorophenyl)-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Enaminones in Modern Drug Discovery

Enaminones are a privileged class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This unique structural motif imparts a rich and versatile reactivity, making them invaluable building blocks in synthetic organic chemistry.[1] In the realm of medicinal chemistry, enaminones serve as crucial intermediates for the synthesis of a wide array of biologically active heterocyclic compounds, including potential antibacterial, anti-inflammatory, anticonvulsant, and antitumor agents.[1] Their ability to act as both nucleophiles and electrophiles allows for the construction of complex molecular architectures, rendering them highly sought-after precursors in drug development pipelines. This application note provides a comprehensive protocol for the efficient one-pot synthesis of enaminone esters, utilizing 3-(2-chlorophenyl)-3-oxopropanoic acid as a readily accessible starting material.

Reaction Principle: A Convergent Three-Component Approach

The synthesis of enaminone esters from β-keto acids represents a convergent and atom-economical approach. The traditional synthesis often involves the condensation of a β-keto ester with an amine.[1][2] Our protocol streamlines this process by employing a β-keto acid, 3-(2-chlorophenyl)-3-oxopropanoic acid, in a one-pot reaction with an amine and an alcohol. This method obviates the need for the pre-synthesis and isolation of the corresponding β-keto ester.

The reaction is predicated on two key transformations occurring in a single reaction vessel:

  • Esterification: The carboxylic acid functionality of 3-(2-chlorophenyl)-3-oxopropanoic acid is esterified by the alcohol present in the reaction medium. This is typically facilitated by an acid catalyst.

  • Condensation: The ketone carbonyl of the in-situ generated β-keto ester undergoes condensation with a primary or secondary amine to form the enaminone. This step involves the formation of a hemiaminal intermediate, followed by dehydration to yield the stable enaminone product.

It is noteworthy that β-keto acids are susceptible to decarboxylation upon heating.[3] While this can be a competing side reaction, the judicious choice of reaction conditions can favor the desired three-component coupling.

Reaction Workflow and Mechanism

The overall transformation can be visualized as a three-component reaction leading to the desired enaminone ester.

G reagent_keto_acid 3-(2-Chlorophenyl)-3-oxopropanoic Acid reaction_vessel One-Pot Reaction (Esterification & Condensation) reagent_keto_acid->reaction_vessel reagent_amine Amine (R1R2NH) reagent_amine->reaction_vessel reagent_alcohol Alcohol (R3OH) reagent_alcohol->reaction_vessel catalyst Acid Catalyst catalyst->reaction_vessel workup Aqueous Work-up & Extraction reaction_vessel->workup product Enaminone Ester purification Column Chromatography workup->purification final_product Purified Enaminone Ester purification->final_product G cluster_esterification Esterification cluster_condensation Condensation keto_acid 3-(2-Chlorophenyl)-3-oxopropanoic Acid protonated_acid Protonated Carboxylic Acid keto_acid->protonated_acid H+ alcohol_attack Nucleophilic Attack by Alcohol protonated_acid->alcohol_attack R3OH tetrahedral_intermediate_ester Tetrahedral Intermediate alcohol_attack->tetrahedral_intermediate_ester keto_ester β-Keto Ester tetrahedral_intermediate_ester->keto_ester -H2O, -H+ protonated_ketone Protonated Ketone keto_ester->protonated_ketone H+ amine_attack Nucleophilic Attack by Amine protonated_ketone->amine_attack R1R2NH hemiaminal Hemiaminal Intermediate amine_attack->hemiaminal iminium_ion Iminium Ion hemiaminal->iminium_ion -H2O enaminone_ester Enaminone Ester iminium_ion->enaminone_ester -H+

Figure 2: Proposed reaction mechanism for the one-pot synthesis.

Experimental Protocol

This protocol describes the synthesis of a representative enaminone ester, ethyl 3-amino-3-(2-chlorophenyl)acrylate, from 3-(2-chlorophenyl)-3-oxopropanoic acid, ammonia (from ammonium chloride), and ethanol.

Materials and Reagents
ReagentSupplierGradeCAS Number
3-(2-Chlorophenyl)-3-oxopropanoic AcidMajor Aldrich97%76103-96-3
Ammonium ChlorideFisher ChemicalACS Grade12125-02-9
Ethanol, 200 ProofDecon LabsAnhydrous64-17-5
p-Toluenesulfonic acid monohydrate (p-TsOH)ACROS Organics98.5%6192-52-5
TolueneVWR ChemicalsACS Grade108-88-3
Ethyl AcetateBDHACS Grade141-78-6
HexanesEMD MilliporeACS Grade110-54-3
Sodium BicarbonateJ.T. BakerACS Grade144-55-8
Anhydrous Magnesium SulfateEMD MilliporeACS Grade7487-88-9
Silica GelSorbent Tech.60Å, 230-400 mesh7631-86-9
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 3-(2-chlorophenyl)-3-oxopropanoic acid (2.14 g, 10.0 mmol), ammonium chloride (0.80 g, 15.0 mmol), and p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol).

  • Solvent Addition: Add 30 mL of ethanol and 20 mL of toluene to the flask. The toluene forms an azeotrope with water, facilitating its removal during the reaction.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the collection of water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate. Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure enaminone ester.

Expected Results
ProductAppearanceYieldMelting Point
Ethyl 3-amino-3-(2-chlorophenyl)acrylateOff-white solid70-80%85-88 °C

Critical Parameters and Optimization

The success of this one-pot synthesis hinges on several critical parameters:

  • Catalyst: An acid catalyst is essential for both the esterification and the dehydration step of the condensation. p-Toluenesulfonic acid is effective, but other Lewis or Brønsted acids can be explored. The catalyst loading should be optimized to ensure a reasonable reaction rate without promoting side reactions.

  • Water Removal: The removal of water is crucial to drive the equilibrium towards the formation of the ester and the enaminone. A Dean-Stark apparatus is highly effective for this purpose.

  • Temperature: The reaction requires heating to reflux to facilitate both the esterification and the removal of water. However, excessive temperatures may lead to increased decarboxylation of the starting β-keto acid.

  • Choice of Amine and Alcohol: The protocol can be adapted for various primary and secondary amines and different alcohols to generate a library of enaminone esters. Sterically hindered amines or alcohols may require longer reaction times or more forceful conditions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; significant decarboxylation.Ensure efficient water removal. Optimize reaction time and temperature. Consider a lower boiling point azeotroping agent.
Incomplete Esterification Insufficient catalyst or reaction time.Increase catalyst loading or extend reaction time.
Presence of Side Products Decarboxylation of the starting material; self-condensation.Lower the reaction temperature. Slowly add the β-keto acid to the reaction mixture.

Characterization of the Product

The identity and purity of the synthesized enaminone ester should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the vinyl proton, the NH proton (which may be broad), the aromatic protons, and the ethyl ester protons.

    • ¹³C NMR: Look for signals corresponding to the carbonyl carbons (ester and ketone), the olefinic carbons, and the aromatic carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H bond, the C=O stretch of the ester and the conjugated ketone, and the C=C bond of the enaminone system are expected.

Conclusion

This application note details a robust and efficient one-pot protocol for the synthesis of enaminone esters from 3-(2-chlorophenyl)-3-oxopropanoic acid. This method offers a streamlined alternative to traditional multi-step procedures, providing access to valuable synthetic intermediates for drug discovery and development. The principles and troubleshooting guide provided herein should enable researchers to successfully implement and adapt this protocol for the synthesis of a diverse range of enaminone esters.

References

  • Organic Chemistry Portal. Enaminone synthesis by amination. [Link]

  • Govindh, B. R., et al. A brief review on synthesis & applications of β-enamino carbonyl compounds. Organic Communications, 2012, 5:3, 105-119. [Link]

  • Organic Chemistry Portal. β-enamino ester synthesis by amination. [Link]

  • The Bumbling Biochemist. β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. YouTube, 11 Apr. 2024. [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-(2-Chlorophenyl)-3-oxopropanoic Acid as a Pivotal Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Keystone in Modern Drug Synthesis

In the landscape of pharmaceutical manufacturing, the efficiency and robustness of synthetic routes are paramount. The selection of versatile and reliable intermediates is a critical determinant of the overall success of a drug development program. 3-(2-Chlorophenyl)-3-oxopropanoic acid, a β-keto acid, has emerged as a crucial building block, most notably in the synthesis of the blockbuster antiplatelet agent, clopidogrel. Its unique structural features allow for the strategic construction of complex heterocyclic systems, making it a subject of significant interest to researchers and professionals in drug development. This document provides an in-depth guide to the synthesis, analysis, and application of 3-(2-Chlorophenyl)-3-oxopropanoic acid, offering both theoretical insights and practical, field-proven protocols.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of an intermediate is a prerequisite for its effective and safe handling in a laboratory or industrial setting.

PropertyValueReference
Molecular FormulaC₉H₇ClO₃N/A
Molecular Weight214.60 g/mol N/A
AppearanceOff-white to pale yellow solidN/A
Melting Point128-132 °CN/A
SolubilitySoluble in methanol, ethanol, and acetone. Sparingly soluble in water.N/A

Safety Profile: 3-(2-Chlorophenyl)-3-oxopropanoic acid is an irritant to the eyes, skin, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Synthesis of 3-(2-Chlorophenyl)-3-oxopropanoic Acid: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step process commencing with a Claisen condensation to form the corresponding ethyl ester, followed by a straightforward hydrolysis.

Part 1: Synthesis of Ethyl 3-(2-chlorophenyl)-3-oxopropanoate via Claisen Condensation

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that utilizes a strong base to condense two ester molecules, or an ester and a ketone. In this protocol, 2'-chloroacetophenone is reacted with diethyl carbonate in the presence of a strong base, such as sodium ethoxide or sodium hydride, to yield the β-keto ester, ethyl 3-(2-chlorophenyl)-3-oxopropanoate.[1]

Causality of Experimental Choices:

  • Base: Sodium ethoxide is employed as the base. It is crucial that the alkoxide base matches the alkoxy group of the ester (in this case, diethyl carbonate) to prevent transesterification, which would lead to a mixture of products. Sodium hydride is also a suitable, non-nucleophilic strong base for this transformation.

  • Solvent: A non-protic solvent such as toluene or tetrahydrofuran (THF) is used to prevent the quenching of the strong base. Diethyl carbonate can also serve as both a reactant and a solvent when used in excess.

  • Temperature: The reaction is typically initiated at a low temperature to control the exothermic reaction and then gradually warmed to drive the reaction to completion.

Claisen_Condensation 2-Chloroacetophenone 2-Chloroacetophenone Intermediate_Enolate Intermediate Enolate 2-Chloroacetophenone->Intermediate_Enolate Deprotonation Diethyl_Carbonate Diethyl Carbonate Ethyl_3_2_chlorophenyl_3_oxopropanoate Ethyl 3-(2-chlorophenyl) -3-oxopropanoate Diethyl_Carbonate->Ethyl_3_2_chlorophenyl_3_oxopropanoate Sodium_Ethoxide Sodium Ethoxide (Base) Sodium_Ethoxide->Intermediate_Enolate Intermediate_Enolate->Ethyl_3_2_chlorophenyl_3_oxopropanoate Nucleophilic Acyl Substitution Ethanol Ethanol

Diagram 1: Claisen Condensation for Ethyl 3-(2-chlorophenyl)-3-oxopropanoate Synthesis

Experimental Protocol: Synthesis of Ethyl 3-(2-chlorophenyl)-3-oxopropanoate

  • Preparation: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.2 equivalents) and anhydrous toluene.

  • Reaction Initiation: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Reactants: A solution of 2'-chloroacetophenone (1 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous toluene is added dropwise to the stirred suspension over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux (approximately 110 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a cold, dilute solution of hydrochloric acid or acetic acid until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-(2-chlorophenyl)-3-oxopropanoate. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Hydrolysis of Ethyl 3-(2-chlorophenyl)-3-oxopropanoate

The synthesized ethyl ester is then hydrolyzed to the desired carboxylic acid using a base-mediated hydrolysis, followed by acidification.

Causality of Experimental Choices:

  • Base: Sodium hydroxide or potassium hydroxide are commonly used for saponification. The reaction is typically performed in a mixture of water and an alcohol (e.g., ethanol or methanol) to ensure the solubility of the ester.

  • Acidification: Careful acidification with a mineral acid, such as hydrochloric acid, is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid. The pH should be carefully monitored to ensure complete precipitation without causing degradation of the product.

Experimental Protocol: Hydrolysis to 3-(2-Chlorophenyl)-3-oxopropanoic Acid

  • Saponification: Dissolve the crude or purified ethyl 3-(2-chlorophenyl)-3-oxopropanoate (1 equivalent) in a mixture of ethanol and water.

  • Base Addition: Add a solution of sodium hydroxide (1.5 equivalents) in water to the ester solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the disappearance of the ester by TLC.

  • Acidification: After completion, cool the reaction mixture in an ice bath and acidify to a pH of 2-3 by the slow addition of cold 2M hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the solid under vacuum to afford 3-(2-Chlorophenyl)-3-oxopropanoic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Application in the Synthesis of a Clopidogrel Precursor

The primary pharmaceutical application of 3-(2-Chlorophenyl)-3-oxopropanoic acid (or its ester derivative) is in the construction of the thieno[3,2-c]pyridine core of clopidogrel. A common strategy involves the reaction of the corresponding β-keto ester with 2-amino-3-cyanothiophene in a cyclization reaction.

Causality of Experimental Choices:

  • Catalyst: The cyclization is often promoted by a catalytic amount of a base, such as piperidine or morpholine, which facilitates the initial condensation and subsequent cyclization steps.

  • Solvent: A high-boiling point solvent like toluene or xylene is typically used to allow for the azeotropic removal of water, which drives the reaction towards the formation of the cyclized product.

Clopidogrel_Precursor_Synthesis Ethyl_Ester Ethyl 3-(2-chlorophenyl) -3-oxopropanoate Intermediate Condensation Intermediate Ethyl_Ester->Intermediate Condensation Thiophene_Derivative 2-Amino-3-cyanothiophene Thiophene_Derivative->Intermediate Base_Catalyst Base Catalyst (e.g., Piperidine) Base_Catalyst->Intermediate Thienopyridine_Core Thieno[3,2-c]pyridine Precursor Intermediate->Thienopyridine_Core Cyclization Water Water (removed azeotropically)

Diagram 2: Synthesis of a Thieno[3,2-c]pyridine Precursor

Experimental Protocol: Synthesis of a Thieno[3,2-c]pyridine Precursor

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine ethyl 3-(2-chlorophenyl)-3-oxopropanoate (1 equivalent), 2-amino-3-cyanothiophene (1 equivalent), and a catalytic amount of piperidine in toluene.

  • Azeotropic Distillation: Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the desired thieno[3,2-c]pyridine derivative, a key precursor to clopidogrel.

Quality Control and Analytical Protocols

Rigorous quality control is essential to ensure the purity and identity of the intermediate, which directly impacts the quality of the final active pharmaceutical ingredient (API).

Table of Analytical Parameters:

ParameterMethodTypical Specification
AssayHPLC≥ 98.0%
Identification¹H NMR, ¹³C NMR, IRConforms to structure
Melting PointCapillary Method128-132 °C
Loss on DryingGravimetric≤ 0.5%
Residue on IgnitionGravimetric≤ 0.1%
High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is suitable for determining the purity of 3-(2-Chlorophenyl)-3-oxopropanoic acid.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of 3-(2-Chlorophenyl)-3-oxopropanoic acid.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons in the range of δ 7.2-7.5 ppm, a singlet for the methylene protons adjacent to the carbonyl and carboxyl groups, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include those for the carbonyl carbon, the carboxylic acid carbon, the methylene carbon, and the aromatic carbons.

The exact chemical shifts and coupling constants should be compared to a reference standard for confirmation of identity.

Conclusion

3-(2-Chlorophenyl)-3-oxopropanoic acid is a strategically important intermediate in pharmaceutical synthesis, particularly for the production of clopidogrel. The synthetic protocols outlined in this document, based on the Claisen condensation and subsequent hydrolysis, provide a reliable and scalable route to this valuable compound. The application of this intermediate in the construction of the thieno[3,2-c]pyridine ring system highlights its utility in the synthesis of complex heterocyclic drugs. Adherence to the detailed analytical protocols will ensure the quality and consistency of the intermediate, a critical factor in the production of safe and effective pharmaceuticals.

References

  • PrepChem. Synthesis of ethyl 3-(4-chloro-phenyl)-3-oxo-propionate. Available at: [Link]

  • Organic Syntheses Procedure. ethyl 3,3-diethoxypropanoate. Available at: [Link]

  • PrepChem. Synthesis of ethyl 3-(4-chloro-phenyl)-3-oxo-propionate. Available at: [Link]

  • SIELC Technologies. Separation of 3-Chloropropanoic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. In IOP Conference Series: Materials Science and Engineering (Vol. 274, No. 1, p. 012077). IOP Publishing.
  • Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.

Sources

Application Note: Determination of Chlorinated Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Chlorinated Organic Acids

Chlorinated organic acids, particularly haloacetic acids (HAAs), are a significant class of compounds monitored in environmental and biological matrices. They are primarily known as disinfection byproducts (DBPs) formed when chlorine-based disinfectants react with natural organic matter in water sources during treatment processes.[1][2] Given their potential carcinogenicity and toxicity, regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA), have established maximum contaminant levels for several HAAs in drinking water.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the sensitive and specific determination of these compounds.[3][4] However, the inherent chemical properties of chlorinated organic acids—high polarity and low volatility—make their direct analysis by GC impossible.[5][6][7] This application note provides a comprehensive, in-depth guide to the robust and reliable analysis of chlorinated organic acids by GC-MS, focusing on the critical steps of sample preparation and derivatization that are paramount for success. The methodologies described herein are grounded in established protocols, such as those outlined in EPA Method 552.3, ensuring a self-validating and trustworthy analytical system.[3][8]

Principle of the Method: A Validated Workflow

The successful analysis of chlorinated organic acids by GC-MS is not merely a function of the instrument; it is the culmination of a meticulously executed workflow. Each step is designed to preserve, isolate, and chemically modify the target analytes to make them amenable to GC separation and MS detection. The process is a chain of custody for the analyte, where integrity at each stage ensures the trustworthiness of the final result.

The overall analytical workflow is depicted below.

GC-MS_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Sample_Collection 1. Sample Collection (Amber Glass, PTFE Septa) Sample_Preservation 2. Preservation (Quenching & Acidification) Sample_Collection->Sample_Preservation Extraction 3. Liquid-Liquid Extraction (Concentration & Isolation) Sample_Preservation->Extraction Derivatization 4. Derivatization (Esterification) Extraction->Derivatization GCMS_Analysis 5. GC-MS Analysis (Separation & Detection) Derivatization->GCMS_Analysis Data_Processing 6. Data Processing (Quantification & Identification) GCMS_Analysis->Data_Processing Reporting 7. Reporting Data_Processing->Reporting

Figure 1: Overall workflow for chlorinated organic acid analysis.

Sample Collection and Preservation: The First Line of Defense

Expert Insight: The integrity of a sample is the bedrock of any analytical measurement. For chlorinated organic acids, particularly in treated water, the chemistry does not stop once the sample is collected. Failure to properly preserve the sample will lead to the continued formation or degradation of analytes, rendering the results meaningless.

Protocol 3.1: Water Sample Collection and Preservation
  • Container Selection: Collect samples in 40 mL or larger amber glass vials fitted with polytetrafluoroethylene (PTFE)-lined septa caps.[9] The amber glass protects light-sensitive analytes, and the PTFE liner prevents contamination from the cap.

  • Dechlorination (Quenching): Before sample collection, add a quenching agent to the empty vial to neutralize any residual disinfectant. Add crystalline ammonium chloride to achieve a concentration of 100 mg per liter of sample.[3] This step is critical to prevent further formation of disinfection byproducts post-collection.[9][10]

  • Sample Collection: Fill the vial with the sample, ensuring no air bubbles (headspace) are trapped.

  • Acidification: For preservation, adjust the sample pH to ≤ 0.5 by adding a sufficient amount of concentrated sulfuric acid.[3]

  • Storage: Immediately cool the samples to ≤ 4°C and store them refrigerated and protected from light.[9]

  • Holding Time: Samples should be extracted as soon as possible, typically within 14 days of collection.[9]

Analyte Extraction: Concentration and Purification

Expert Insight: The goal of extraction is twofold: to transfer the polar organic acids from the complex aqueous matrix into a clean, organic solvent, and to concentrate them to a level detectable by the instrument. Liquid-liquid extraction (LLE) is a robust and widely used technique for this purpose.

Protocol 4.1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from the principles of EPA Method 552.3.[1][3]

  • Sample Preparation: Allow the preserved 40 mL water sample to come to room temperature.

  • Surrogate Spiking: Add a known amount of a surrogate standard (e.g., 2,3-dibromopropanoic acid) to the sample. The surrogate is a compound chemically similar to the target analytes but not expected to be in the sample. Its recovery is used to monitor the efficiency of the entire preparation process for every sample.[10]

  • Salting Out: Add approximately 9-10 g of anhydrous sodium sulfate to the sample. This increases the ionic strength of the aqueous phase, driving the organic acids into the organic solvent and improving extraction efficiency.[10] Note: Do not use sodium chloride, as it can contain bromide impurities that may lead to the formation of brominated HAAs.[11]

  • Extraction:

    • Add 4 mL of methyl tert-butyl ether (MTBE) containing the internal standard (e.g., 1,2,3-trichloropropane) to the vial.

    • Cap the vial tightly and shake vigorously for 2-3 minutes. A mechanical shaker is recommended for consistency.[12]

    • Allow the phases to separate. The MTBE layer will be on top.

  • Collection: Carefully transfer the top organic layer (MTBE extract) to a clean vial for the next step.

Derivatization: Enabling Volatility for GC Analysis

Expert Insight: This is the most critical chemical step in the entire process. Carboxylic acids contain a polar -COOH group with an active hydrogen atom. This leads to strong intermolecular hydrogen bonding, making them non-volatile. It also causes them to interact strongly with active sites in the GC inlet and column, resulting in severe peak tailing and poor chromatography. Derivatization converts the polar acid into a non-polar, volatile, and thermally stable ester, which can easily travel through the GC system.[5][7]

Derivatization R-COOH Chlorinated Organic Acid (Polar, Non-volatile) R'-OH + Alcohol (e.g., Methanol) R-COOR' Methyl Ester (Less Polar, Volatile) R-COOH->R-COOR' Derivatization H2O + H₂O H+ Acid Catalyst (H₂SO₄)

Figure 2: The fundamental principle of esterification.
Protocol 5.1: Acidic Methanol Derivatization
  • Reagent Preparation: Prepare acidic methanol by carefully adding 10% (v/v) concentrated sulfuric acid to methanol.

  • Reaction:

    • To the 4 mL MTBE extract from the previous step, add 1 mL of the acidic methanol reagent.

    • Cap the vial tightly and heat in a water bath or heating block at 50°C for 2 hours.[3]

  • Neutralization and Back-Extraction:

    • After cooling, add approximately 4-5 mL of a concentrated aqueous solution of sodium sulfate (e.g., 100-150 g/L) to the vial. Shake for 2 minutes. This step helps to partition the newly formed methyl esters back into the MTBE layer.

    • Carefully transfer the top MTBE layer to a new vial.

    • Add a saturated sodium bicarbonate solution to the extract until effervescence stops. This neutralizes any remaining acid, protecting the GC column.

  • Final Extract: Collect the final MTBE layer containing the derivatized analytes and transfer it to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumental Analysis

Expert Insight: The GC separates the derivatized analytes based on their boiling points and interaction with the column's stationary phase. The MS then fragments the molecules and detects the resulting ions, providing both qualitative identification (from the fragmentation pattern) and quantitative data (from the ion abundance). For trace analysis, Selected Ion Monitoring (SIM) mode is essential as it significantly enhances sensitivity by only monitoring specific, characteristic ions for each analyte.[3][9]

Table 1: Recommended GC-MS Parameters
ParameterSettingRationale
Gas Chromatograph (GC)
Injection ModeSplitless (1 µL injection volume)Maximizes transfer of analytes to the column for trace-level detection.
Injector Temperature200°CVolatilizes the esters without causing thermal degradation of sensitive analytes.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
GC ColumnDB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, low-polarity column suitable for a wide range of organic compounds.
Oven ProgramInitial: 35°C, hold 1 min. Ramp 1: 5°C/min to 43°C, hold 16 min. Ramp 2: 10°C/min to 95°C. Ramp 3: 30°C/min to 140°C.This program effectively separates the common haloacetic acid methyl esters.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces repeatable fragmentation patterns.
MS Source Temperature200 - 230°CStandard operating temperature to maintain cleanliness and prevent condensation.
Transfer Line Temperature270°CEnsures analytes remain in the gas phase as they transfer from the GC to the MS.
Acquisition ModeSelected Ion Monitoring (SIM)Provides maximum sensitivity and selectivity for quantitative analysis.[4][7]
Table 2: Example SIM Ions for Common Haloacetic Acid Methyl Esters

For robust identification, one ion is selected for quantification (Quantifier) and one or two others are monitored for confirmation (Qualifier). The ratio of these ions must match that of a known standard.

Analyte (as Methyl Ester)Common AbbreviationQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Methyl ChloroacetateMCAA-Me7749, 108
Methyl BromoacetateMBAA-Me121123, 43
Methyl DichloroacetateDCAA-Me8385, 111, 113
Methyl TrichloroacetateTCAA-Me11782, 119, 141
Methyl DibromoacetateDBAA-Me121165, 167
Methyl BromochloroacetateBCAA-Me77121, 127

(Note: Optimal ions should be confirmed experimentally by analyzing a pure standard in full scan mode.)

Quality Control and Validation: A Self-Validating System

Expert Insight: A robust method is a validated method. Regular quality control checks are not optional; they are essential to ensure that the entire analytical system is performing correctly and that the data generated is defensible and trustworthy.

Table 3: Key Quality Control Checks and Acceptance Criteria
QC CheckPurposeFrequencyTypical Acceptance Criteria
Method Blank To assess contamination from reagents and the laboratory environment.One per extraction batch.Analytes should be below the Limit of Quantification (LOQ).
Calibration To establish the quantitative relationship between instrument response and analyte concentration.At the start of a run.5+ point curve, R² ≥ 0.995.
Calibration Verification To verify the stability of the initial calibration.Every 10-20 samples.Recovery of 80-120% of the true value.
Laboratory Control Sample (LCS) To monitor the performance of the entire analytical method using a clean control matrix (e.g., reagent water).One per extraction batch.Recovery of 70-130% of the spiked amount.
Matrix Spike / Matrix Spike Dup. To assess method performance and potential matrix effects in a real sample.One pair per batch.Recovery of 70-130%; RPD < 20-30%.
Surrogate Standard To monitor the efficiency of sample preparation for every sample.In every sample.Recovery of 70-130%.
Internal Standard To correct for variations in GC-MS instrument response.In every sample/standard.Area counts within 50-150% of the calibration average.

Conclusion

The determination of chlorinated organic acids by GC-MS is a powerful and reliable technique when executed with a deep understanding of the underlying chemical principles. The success of this method hinges on a systematic approach that begins with meticulous sample collection and preservation, followed by robust liquid-liquid extraction and, most critically, effective chemical derivatization. By converting the polar, non-volatile target acids into their corresponding methyl esters, analysts can leverage the full separation power of gas chromatography and the sensitivity of mass spectrometry. Adherence to the detailed protocols and stringent quality control measures outlined in this guide will ensure the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.

References

  • Agilent Technologies. (2011). Determination of Haloacetic Acids in Water by GC/µECD Using Agilent J&W DB-35ms Ultra Inert and DB-XLB Columns. Agilent. [Link]

  • Dodds, E. D., McCoy, M. R., Rea, L. D., & Kennish, J. M. (2005). A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters. Journal of Agricultural and Food Chemistry, 53(24), 9377–9383. [Link]

  • Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. [Link]

  • Chiarelli, L. U. R., et al. (2017). Validation and application of a GC-MS method for the determination of haloacetic acids in drinking water. Journal of the Serbian Chemical Society. [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. CRC Press. [Link]

  • U.S. Environmental Protection Agency. (2003). Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection. EPA. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • Chiarelli, L. U. R., et al. (2017). Validation and application of a GC-MS method for the determination of haloacetic acids in drinking water. Journal of the Serbian Chemical Society, 82(4), 437-450. [Link]

  • Oladunjoye, J. A., et al. (2020). Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis. Journal of Analytical Methods in Chemistry. [Link]

  • Cardador, M. J., & Gallego, M. (2008). Simultaneous liquid-liquid microextraction/methylation for the determination of haloacetic acids in drinking waters by headspace gas chromatography. Journal of Chromatography A, 1209(1-2), 49–56. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

  • Oladunjoye, J. A., et al. (2020). Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis. Journal of Analytical Methods in Chemistry, 2020, 5928640. [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

Sources

Application Notes & Protocols for High-Throughput Screening Assays Involving 3-(2-Chlorophenyl)-3-oxopropanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(2-Chlorophenyl)-3-oxopropanoic acid as a scaffold in the development of high-throughput screening (HTS) assays. While this document provides a detailed, exemplary workflow, it is intended to be a foundational guide that can be adapted to specific research needs.

Introduction: The Potential of 3-(2-Chlorophenyl)-3-oxopropanoic Acid in Neuromodulator Discovery

3-(2-Chlorophenyl)-3-oxopropanoic acid is a versatile chemical building block. It serves as a valuable starting reagent in the synthesis of enaminone esters and amides, which have been identified as potential allosteric modulators of γ-aminobutyric acidA (GABAA) receptors[]. Derivatives of the related 3-(2-chlorophenyl) structure have shown promise as anticonvulsant and antinociceptive agents, with a likely mechanism of action involving the modulation of neuronal voltage-sensitive sodium and L-type calcium channels[2].

Given this background, HTS campaigns utilizing libraries of compounds derived from 3-(2-Chlorophenyl)-3-oxopropanoic acid are a rational approach to discovering novel modulators of neurological targets. This guide will focus on a hypothetical, yet scientifically rigorous, HTS workflow to identify inhibitors of a key enzyme implicated in neuronal excitability.

Assay Target Rationale: Succinate-Semialdehyde Dehydrogenase (SSADH)

To illustrate a practical HTS application, we have selected Succinate-Semialdehyde Dehydrogenase (SSADH) as a model enzyme target. SSADH is a critical enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. Inhibition of SSADH leads to an accumulation of GABA-derived succinic semialdehyde and can indirectly modulate GABAergic tone. This makes SSADH a compelling target for the discovery of new anticonvulsant and neuromodulatory therapies.

Primary HTS Assay: A Fluorescence-Based Inhibitor Screening

The primary screen is designed for high-throughput and robust identification of potential SSADH inhibitors from a chemical library derived from 3-(2-Chlorophenyl)-3-oxopropanoic acid. We will employ a fluorescence-based assay that measures the production of NADH, a fluorescent product of the SSADH-catalyzed reaction.[3][4]

Principle of the Assay

The enzymatic reaction catalyzed by SSADH is as follows:

Succinic Semialdehyde + NAD⁺ + H₂O → Succinate + NADH + H⁺

The production of NADH, which is fluorescent (Excitation: ~340 nm, Emission: ~460 nm), can be monitored over time. A decrease in the rate of NADH production in the presence of a test compound indicates potential inhibition of SSADH.

Materials and Reagents
ReagentSupplierCatalog #Storage
Human recombinant SSADHCommercially AvailableExample: Sigma-Aldrich-80°C
Succinic SemialdehydeCommercially AvailableExample: Sigma-Aldrich-20°C
β-Nicotinamide adenine dinucleotide (NAD⁺)Commercially AvailableExample: Sigma-Aldrich-20°C
Tris-HCl Buffer (1 M, pH 8.0)Commercially AvailableExample: Thermo FisherRoom Temp
Bovine Serum Albumin (BSA)Commercially AvailableExample: NEB4°C
Dimethyl Sulfoxide (DMSO)Commercially AvailableExample: Sigma-AldrichRoom Temp
384-well black, flat-bottom platesCommercially AvailableExample: CorningRoom Temp
Detailed HTS Protocol
  • Compound Plate Preparation:

    • Prepare a master plate of test compounds derived from 3-(2-Chlorophenyl)-3-oxopropanoic acid at a concentration of 1 mM in DMSO.

    • Using an automated liquid handler, perform a serial dilution to create compound plates at the desired screening concentrations (e.g., 10 µM final assay concentration).

    • Include positive controls (e.g., a known SSADH inhibitor like Valproic Acid) and negative controls (DMSO vehicle).

  • Assay Plate Preparation:

    • Prepare the Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.01% BSA.

    • Dispense 10 µL of Assay Buffer into all wells of a 384-well assay plate.

    • Transfer 100 nL of compounds from the compound plate to the assay plate using a pintool or acoustic liquid handler.

  • Enzyme and Substrate Addition:

    • Prepare the Enzyme Solution: Dilute recombinant SSADH in Assay Buffer to a final concentration of 2X the optimal working concentration.

    • Prepare the Substrate/Cofactor Solution: Dilute Succinic Semialdehyde and NAD⁺ in Assay Buffer to final concentrations of 2X their respective Km values.

    • Add 5 µL of the Enzyme Solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the Substrate/Cofactor Solution to each well.

  • Signal Detection and Data Analysis:

    • Immediately place the plate in a fluorescence plate reader capable of kinetic reads.

    • Measure the fluorescence intensity (Excitation: 340 nm, Emission: 460 nm) every minute for 30 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Rate_compound - Rate_neg_control) / (Rate_pos_control - Rate_neg_control))

    • Calculate the Z' factor to assess assay quality. An excellent assay will have a Z' factor between 0.5 and 1.0[5].

HTS Workflow Diagram

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plate Compound Plate (1 mM in DMSO) Add_Compound Add Compound (100 nL) Compound_Plate->Add_Compound Assay_Plate Assay Plate (384-well) Dispense_Buffer Dispense Assay Buffer Assay_Plate->Dispense_Buffer Dispense_Buffer->Add_Compound Add_Enzyme Add SSADH Enzyme Add_Compound->Add_Enzyme Incubate Incubate (15 min) Add_Enzyme->Incubate Add_Substrate Add Substrate/Cofactor Incubate->Add_Substrate Read_Plate Kinetic Fluorescence Read (30 min) Add_Substrate->Read_Plate Calculate_Rates Calculate Reaction Rates Read_Plate->Calculate_Rates Normalize_Data Normalize to Controls Calculate_Rates->Normalize_Data Hit_Identification Identify Hits Normalize_Data->Hit_Identification

Caption: High-throughput screening workflow for identifying SSADH inhibitors.

Secondary Assay: Cell-Based Confirmation of Activity

Hits identified in the primary biochemical screen should be validated in a more physiologically relevant context. A cell-based assay will help to confirm on-target activity and provide initial insights into cell permeability and cytotoxicity.

Principle of the Assay

We will use a human neuroblastoma cell line (e.g., SH-SY5Y) that endogenously expresses SSADH. The assay will measure the intracellular accumulation of a GABA metabolite using a suitable detection method, such as a commercially available ELISA kit or a coupled enzymatic assay that produces a fluorescent or luminescent signal. Inhibition of SSADH by a test compound will lead to a measurable change in the concentration of this metabolite.

Detailed Protocol
  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in appropriate media and conditions.

    • Seed cells into a 96-well, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in cell culture media.

    • Remove the old media from the cells and add the media containing the test compounds.

    • Incubate for a predetermined time (e.g., 24 hours) to allow for compound uptake and target engagement.

  • Cell Lysis and Metabolite Measurement:

    • Wash the cells with PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Measure the concentration of the target GABA metabolite in the cell lysate using a validated detection method.

  • Data Analysis:

    • Normalize the metabolite levels to the total protein concentration in each well.

    • Determine the IC₅₀ value for each active compound.

    • Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxicity of the compounds.

Secondary Assay Workflow Diagram

Secondary_Assay_Workflow Start Start with Hits from Primary Screen Seed_Cells Seed SH-SY5Y Cells (96-well plate) Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compounds Treat with Hit Compounds Incubate_24h_1->Treat_Compounds Incubate_24h_2 Incubate 24h Treat_Compounds->Incubate_24h_2 Cell_Lysis Cell Lysis Incubate_24h_2->Cell_Lysis Viability_Assay Assess Cell Viability Incubate_24h_2->Viability_Assay Metabolite_Assay Measure GABA Metabolite Cell_Lysis->Metabolite_Assay Data_Analysis IC50 Determination & Toxicity Assessment Metabolite_Assay->Data_Analysis Viability_Assay->Data_Analysis Validated_Hits Validated Hits Data_Analysis->Validated_Hits

Caption: Workflow for the secondary cell-based validation assay.

Data Interpretation and Hit Progression

The combination of a primary biochemical screen and a secondary cell-based assay provides a robust workflow for identifying and validating potential inhibitors derived from 3-(2-Chlorophenyl)-3-oxopropanoic acid.

ParameterPrimary HTS AssaySecondary Cell-Based Assay
Assay Type Biochemical (Enzymatic)Cell-Based
Format 384-well96-well
Readout Kinetic Fluorescence (NADH)Endpoint (Metabolite Level)
Throughput HighMedium
Key Output % Inhibition, Z'IC₅₀, Cytotoxicity

A high-quality hit will demonstrate significant inhibition in the primary assay and a dose-dependent effect in the secondary assay with minimal cytotoxicity. Such compounds can then be progressed to lead optimization studies.

Conclusion

3-(2-Chlorophenyl)-3-oxopropanoic acid represents a promising starting point for the synthesis of compound libraries targeting neurological disorders. The HTS assays and protocols detailed in these application notes provide a comprehensive and scientifically sound framework for the identification of novel neuromodulatory agents. By employing a multi-step screening cascade, researchers can efficiently identify and validate promising hit compounds for further drug development.

References

  • Bener, N., et al. (2017). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 22(5), 619-630. Retrieved from [Link]

  • Aivan, C., et al. (2020). Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma. Journal of Visualized Experiments, (161). Retrieved from [Link]

  • Macarron, R., et al. (2011). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Chemical Reviews, 111(4), 2348-2382. Retrieved from [Link]

  • Rajalingham, K. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 97(3), 229-234. Retrieved from [Link]

  • Wujec, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1593. Retrieved from [Link]

  • Lounnas, V., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(21), 12345-12375. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions of 3-(2-Chlorophenyl)-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving 3-(2-chlorophenyl)-3-oxopropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-proven insights grounded in established scientific principles.

Introduction to Coupling Reactions of 3-(2-Chlorophenyl)-3-oxopropanoic acid

3-(2-Chlorophenyl)-3-oxopropanoic acid is a versatile β-ketoacid. Its most prominent application is in multicomponent reactions, particularly the Hantzsch dihydropyridine synthesis, to generate a diverse range of biologically active 1,4-dihydropyridine (DHP) scaffolds. These DHPs are well-known as calcium channel blockers and have applications as antihypertensive agents.[1] This guide will primarily focus on optimizing the Hantzsch reaction for this specific substrate.

The classical Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester (or in this case, the corresponding β-ketoacid), and a nitrogen source like ammonia or ammonium acetate.[2] However, traditional methods often suffer from long reaction times, harsh conditions, and modest yields. Modern approaches have significantly improved this reaction's efficiency and environmental footprint.

Frequently Asked Questions (FAQs)

Q1: What is the most common coupling reaction for 3-(2-chlorophenyl)-3-oxopropanoic acid?

A1: The most prevalent coupling reaction is the Hantzsch dihydropyridine synthesis. This is a one-pot multicomponent reaction that combines an aldehyde, two equivalents of a β-dicarbonyl compound (in this case, one equivalent would be 3-(2-chlorophenyl)-3-oxopropanoic acid and the other a simpler β-ketoester like ethyl acetoacetate), and a nitrogen donor. The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[1][3]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in Hantzsch synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: The classical approach of refluxing in ethanol can be inefficient.[1] Consider exploring alternative solvents or solvent-free conditions.

  • Inefficient Catalyst: While the reaction can proceed without a catalyst, yields are often significantly improved with one.[4][5] The choice of catalyst is critical and depends on your specific substrates and desired reaction conditions.

  • Steric Hindrance: The 2-chlorophenyl group on your starting material is somewhat sterically bulky. This can slow down the reaction rate.[6] Optimizing the reaction temperature and time may be necessary.

  • Side Reactions: The formation of byproducts, such as Michael adducts or alternative cyclization products, can consume starting materials and reduce the yield of the desired 1,4-dihydropyridine.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.

Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What are these byproducts?

A3: The presence of multiple spots on TLC is a common issue. These can be:

  • Unreacted Starting Materials: If the reaction has not gone to completion.

  • Intermediates: Such as the Knoevenagel condensation product (an α,β-unsaturated dicarbonyl compound) or the enamine intermediate.[7]

  • 1,2-Dihydropyridine Isomer: Under certain conditions, the formation of the 1,2-dihydropyridine regioisomer can occur.[2][6]

  • Oxidized Pyridine Product: The 1,4-dihydropyridine product can sometimes be oxidized to the corresponding pyridine under the reaction conditions, especially if the reaction is run at high temperatures for extended periods or in the presence of air.[1]

  • Michael Adducts: Intermediates can undergo side reactions, such as the addition of another equivalent of the β-dicarbonyl compound.

Q4: How can I improve the purity of my final 1,4-dihydropyridine product?

A4: Purification can often be achieved through simple filtration if the product precipitates from the reaction mixture upon cooling.[5] If not, standard purification techniques are effective:

  • Recrystallization: This is the most common and effective method for purifying solid 1,4-dihydropyridines. Common solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[8]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.

  • Washing: Washing the crude product with a suitable solvent can remove unreacted starting materials and some byproducts. For example, washing with water can remove residual ammonium acetate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or no catalyst used.Introduce a catalyst. See the catalyst comparison table below for options.[9]
Low reaction temperature.Increase the reaction temperature. Refluxing in ethanol or microwave irradiation can be effective.[10]
Steric hindrance from the 2-chlorophenyl group.Increase reaction time and/or temperature. Consider a more active catalyst.[6]
Formation of Multiple Products Unoptimized reaction conditions.Systematically vary the solvent, temperature, and catalyst to favor the formation of the desired 1,4-DHP.[6]
Presence of oxygen leading to oxidation.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is an Oil/Difficult to Crystallize Presence of impurities.Attempt purification by column chromatography before another crystallization attempt.
The inherent nature of the product.Some 1,4-dihydropyridines have low melting points. Ensure the product is pure via NMR and mass spectrometry.
Reaction is Very Slow Inefficient catalyst or reaction conditions.Switch to a more efficient catalyst or consider using microwave synthesis to accelerate the reaction.[1]

Optimizing Reaction Conditions: A Deeper Dive

The classical Hantzsch synthesis has been significantly improved through various modern methodologies. Below is a comparison of different catalytic systems and reaction conditions that can be applied to the coupling of 3-(2-chlorophenyl)-3-oxopropanoic acid.

Catalyst Selection

The choice of catalyst can dramatically impact reaction time, yield, and overall efficiency.[9]

Catalyst Typical Conditions Advantages Disadvantages Reference
None (Classical) Reflux in ethanolSimple setupLong reaction times, often low yields
Brønsted Acids (e.g., PTSA) Aqueous micelles, ultrasoundMilder conditions, improved yieldsMay require specific equipment (ultrasonicator)
Lewis Acids (e.g., Yb(OTf)₃) Solvent-free or organic solventHigh yields, short reaction timesCatalyst can be expensive and moisture-sensitive[7]
Heterogeneous Catalysts (e.g., Sulfonic acid on silica gel) Solvent-freeReusable catalyst, easy workup, environmentally friendlyMay have lower activity than homogeneous catalysts[3]
Ionic Liquids Room temperature"Green" solvent, high yields, easy to handleCan be expensive, potential for product solubility issues
Ceric Ammonium Nitrate (CAN) Solvent-free, room temperatureHigh yields, short reaction times, mild conditionsStoichiometric amounts may be needed[11]
Experimental Workflow and Protocols

Below are detailed, step-by-step methodologies for a classical and a modern, optimized Hantzsch synthesis.

Protocol 1: Classical Hantzsch Synthesis

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3-(2-chlorophenyl)-3-oxopropanoic acid (1 equivalent), an aldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and ammonium acetate (1.2 equivalents).

  • Solvent Addition: Add absolute ethanol as the solvent.

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • Workup: Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, concentrate the mixture under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol or purify by silica gel column chromatography.

Protocol 2: Optimized Hantzsch Synthesis using a Heterogeneous Catalyst

  • Reactant and Catalyst Preparation: In a round-bottom flask, combine 3-(2-chlorophenyl)-3-oxopropanoic acid (1 equivalent), an aldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), ammonium acetate (1.2 equivalents), and a catalytic amount of sulfonic acid on silica gel (e.g., 10 mol%).

  • Reaction: Heat the mixture at 80-100 °C under solvent-free conditions for 30-60 minutes. Alternatively, microwave irradiation can be used for a shorter reaction time. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and add ethanol to dissolve the product.

  • Catalyst Removal: Filter the mixture to remove the heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent.

Visualizing the Workflow and Potential Pitfalls

The following diagrams illustrate the general workflow for the Hantzsch synthesis and highlight key decision points and potential side reactions.

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification A 3-(2-Chlorophenyl)-3- oxopropanoic acid Mix Mixing & Heating (Solvent/Solvent-free) A->Mix B Aldehyde B->Mix C β-Ketoester C->Mix D Nitrogen Source (e.g., NH4OAc) D->Mix Workup Cooling & Filtration/ Extraction Mix->Workup Reaction Completion Purify Recrystallization/ Chromatography Workup->Purify Product Pure 1,4-Dihydropyridine Purify->Product Troubleshooting_Hantzsch cluster_side_reactions Potential Side Reactions Start Hantzsch Reaction Mixture DesiredPath Cyclization & Dehydration Start->DesiredPath Optimized Conditions Side1 Formation of 1,2-DHP Isomer Start->Side1 Suboptimal Catalyst/Solvent Side2 Oxidation to Pyridine Start->Side2 Presence of Oxidants/Air Side3 Incomplete Reaction (Intermediates remain) Start->Side3 Insufficient Time/Temperature Side4 Michael Addition Byproducts Start->Side4 Incorrect Stoichiometry Product Desired 1,4-DHP Product DesiredPath->Product

Caption: Potential side reactions and pitfalls in the Hantzsch synthesis.

References

  • Hantzsch Pyridine Synthesis. In Wikipedia. Retrieved January 25, 2026, from [Link]

  • jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. [Link]

  • Li, Y., et al. (2023). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education. [Link]

  • Wang, L., et al. (2012). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. RSC Advances, 2(1), 159-162. [Link]

  • Macmillan Group. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters. [Link]

  • Azzahra, F., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2816-2826. [Link]

  • Jagriti Sharma. (2022, April 24). HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry [Video]. YouTube. [Link]

  • Kumar, R., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170214. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved January 25, 2026, from [Link]

  • Mirza, S., et al. (2025). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. ResearchGate. [Link]

  • Campbell, K. P., et al. (1987). Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. Journal of Biological Chemistry, 262(14), 6460-6463. [Link]

  • EP0680952A1. (1995). Process for the preparation of optically pure 1,4-dihydropyridines.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Ag-MOF Nanocatalyst for the Asymmetric Hantzsch Synthesis of Polyhydroquinolines Under Green Conditions. ResearchGate. [Link]

  • Amanpour, J., et al. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Current Drug Discovery Technologies, 15(3), 223-233. [Link]

  • WO2011130852A1. (2011). Preparation of intermediates for the synthesis of dihydropyridine calcium channel blockers.
  • Pradeep Kumar, L., et al. (2020). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(2), 76-83. [Link]

  • Horne, W. A., et al. (1986). Purification of the cardiac 1,4-dihydropyridine receptor/calcium channel complex. Biochemical and Biophysical Research Communications, 137(3), 1147-1153. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-dihydropyridines through Hantzsch reaction in TFE. Retrieved January 25, 2026, from [Link]

  • Reddy, B. V. S., et al. (2021). Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines. Organic Letters, 23(24), 9479-9483. [Link]

  • Kim, S., & Lee, P. H. (2013). Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. RSC Advances, 3(42), 19155-19167. [Link]

  • PubChem. (n.d.). 3-(2-Aminophenyl)-3-Oxopropanoic Acid. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 3-(3-chlorophenyl)-2-oxopropanoic acid. Retrieved January 25, 2026, from [Link]

Sources

Troubleshooting peak tailing in HPLC analysis of 3-(2-Chlorophenyl)-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the HPLC analysis of 3-(2-Chlorophenyl)-3-oxopropanoic acid. This resource is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges, specifically peak tailing, with this acidic analyte. Here, we provide in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the integrity and accuracy of your analytical results.

Understanding the Challenge: The Analyte and Peak Tailing

3-(2-Chlorophenyl)-3-oxopropanoic acid is a polar, acidic compound. Its carboxylic acid group makes it particularly susceptible to undesirable secondary interactions within an HPLC system, which often manifest as asymmetric peaks—most commonly, peak tailing. A tailing peak can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[1] This guide will walk you through a logical troubleshooting process, from mobile phase optimization to hardware considerations.

Troubleshooting Guide & FAQs

Q1: My chromatogram shows a tailing peak for 3-(2-Chlorophenyl)-3-oxopropanoic acid. What is the most likely cause and my first troubleshooting step?

Answer: The most immediate and impactful parameter to investigate is the pH of your mobile phase .[2][3] Your analyte is a carboxylic acid. For optimal peak shape in reversed-phase HPLC, an acidic analyte must be in a single, un-ionized (protonated) state.[4][5]

If the mobile phase pH is close to the analyte's pKa (the pH at which it is 50% ionized), you will have a mixture of both the ionized (anionic) and neutral forms in your sample band. These two forms have different interactions with the stationary phase, leading to a distorted, tailing peak.[1][2][6]

Causality: The un-ionized form is more hydrophobic and will be retained more strongly by the C18 stationary phase. The ionized (anionic) form is more polar and will be less retained, eluting earlier. This simultaneous existence of two forms broadens and distorts the peak.

Actionable Step: Ensure your mobile phase pH is sufficiently acidic. A general rule is to set the pH at least 1.5 to 2 units below the pKa of your acidic analyte.[7] For a typical carboxylic acid, a mobile phase pH of ≤ 3.0 is an excellent starting point. This low pH ensures the carboxylic acid group is fully protonated (-COOH), making the molecule neutral and eliminating peak distortion from mixed ionic states.[3]

Q2: I added formic acid to my mobile phase to lower the pH to 2.8, but I still see some peak tailing. What should I do next?

Answer: While adding an acid like formic or trifluoroacetic acid (TFA) effectively lowers the pH, it may not provide sufficient buffering capacity to control the local pH environment as the sample is injected and travels through the column.[8] The next critical step is to use a true buffer system.

Causality: A buffer resists changes in pH. When your sample, potentially dissolved at a different pH, is injected, a well-buffered mobile phase will rapidly force the analyte into the desired single, protonated state.[9] Without a buffer, the pH of the mobile phase can fluctuate, especially at the point of injection, leading to inconsistent ionization and persistent peak tailing.[1][8]

Actionable Step: Replace the simple acidified water with a prepared buffer solution. For a target pH of 2.5-3.0, a phosphate or formate buffer is ideal. A concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without risking precipitation in high organic concentrations.[10]

Buffer pKa(s) Effective pH Range UV Cutoff (approx.) LC-MS Compatibility
Phosphate2.1, 7.2, 12.31.1 - 3.1~200 nmNo (non-volatile)
Formate3.82.8 - 4.8~210 nmYes (volatile)
Acetate4.83.8 - 5.8~210 nmYes (volatile)
Trifluoroacetate~0.5< 2.5~200 nmYes (can cause ion suppression)

Table 1: Common buffers for low-pH reversed-phase HPLC. Choose a buffer whose pKa is close to the desired mobile phase pH for maximum buffering capacity.[10]

See Protocol 1 for a step-by-step guide to preparing a phosphate buffer.

Q3: I've implemented a buffered mobile phase at pH 2.7, and the peak shape has improved, but a small tail remains. Could my column be the issue?

Answer: Yes, at this point it is highly likely that secondary chemical interactions with the column's stationary phase are the root cause. The primary cause of peak tailing, especially for polar and ionizable compounds, is interaction with active sites on the silica backbone of the stationary phase, known as residual silanol groups (Si-OH) .[11][12][13]

Causality & Mechanism: Even with a low pH mobile phase that protonates your analyte, some residual silanol groups on the silica surface can be deprotonated (Si-O⁻). These negatively charged sites can engage in secondary ionic interactions with any part of your analyte that might carry a partial positive charge. More significantly, acidic silanols can form strong hydrogen bonds with polar functional groups on the analyte. These secondary retention mechanisms are stronger than the primary hydrophobic interaction and have slower kinetics, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[11][12]

Actionable Steps:

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity (Type B) silica, which has a much lower concentration of acidic metal contaminants and reactive silanols.[12] Ensure your column is also "end-capped," a process where bulky chemical groups are bonded to most of the remaining silanols, effectively shielding them from interacting with analytes.[1]

  • Consider a Column with a Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. This technology offers two advantages: it shields the analyte from residual silanols and allows the column to be used with highly aqueous mobile phases without phase collapse, which is beneficial for retaining polar compounds like your analyte.[1][14]

  • Column Flushing: If the column is old or has been used with diverse samples, it may be contaminated. See Protocol 2 for a generic column flushing and regeneration procedure.

Q4: My method and column seem appropriate, but tailing suddenly appeared or has worsened over time. What hardware issues should I look for?

Answer: If peak tailing appears suddenly in a previously robust method, the cause is often related to the physical state of the system, particularly the column hardware or extra-column effects.[8]

Causality & Troubleshooting Flow: The primary suspects are issues that disrupt the uniform flow path of the sample band, causing it to spread unevenly.

  • Column Void or Channeling: A void can form at the head of the column due to mechanical shock or dissolution of the silica bed under harsh pH conditions (though less likely at low pH). This void creates an unswept space where the sample band can broaden, leading to tailing or split peaks.[8][11]

    • Diagnosis: Disconnect the column and inspect the inlet. A visible channel or depression in the packing material is a clear sign of a void. A sudden drop in backpressure is another indicator.

    • Solution: You can sometimes salvage the column by reversing it (if the manufacturer permits) and flushing it with a strong solvent to wash away contaminants from the frit.[11] However, replacing the column is often the most reliable solution.

  • Partially Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. This forces the sample through only the unclogged portions, creating a distorted flow path and causing peak tailing.[15]

    • Diagnosis: A steady or sharp increase in system backpressure is the classic symptom.

    • Solution: Replace the frit if possible, or back-flush the column (disconnected from the detector) to dislodge particulates.[15] The best solution is prevention: always filter your samples and mobile phases and use an in-line filter or guard column.[8][15]

  • Extra-Column Volume: Excessive volume between the injector and the detector can lead to peak broadening and tailing.[1]

    • Diagnosis: This is more of a system design issue but can be exacerbated by improper connections. Check that all tubing (especially between the column and detector) is as short as possible with a narrow internal diameter (e.g., 0.005"). Ensure all fittings are correctly seated (e.g., no gaps between the ferrule and the end of the tubing).

    • Solution: Optimize tubing and connections to minimize dead volume.[1]

Visual Troubleshooting Workflows

A logical approach is critical for efficient troubleshooting. The following diagram outlines the decision-making process described above.

Troubleshooting_Workflow start Peak Tailing Observed check_ph Is Mobile Phase pH < 1.5-2 units below analyte pKa? start->check_ph adjust_ph Adjust pH to ≤ 3.0 check_ph->adjust_ph No check_buffer Is a proper buffer (e.g., phosphate, formate) being used? check_ph->check_buffer Yes adjust_ph->check_buffer add_buffer Incorporate a 10-25 mM buffer into the mobile phase check_buffer->add_buffer No check_column Is the column a modern, high-purity, end-capped C18 or polar-embedded phase? check_buffer->check_column Yes add_buffer->check_column replace_column Consider a new or alternative column (e.g., polar-embedded or AQ-type) check_column->replace_column No check_hardware Inspect for Hardware Issues: - Column Void/Channeling - Blocked Frit - Extra-Column Volume check_column->check_hardware Yes resolved Problem Resolved replace_column->resolved fix_hardware Fix Hardware: - Replace/Reverse Column - Change Frit / Backflush - Optimize Tubing check_hardware->fix_hardware Yes check_hardware->resolved No obvious issues fix_hardware->resolved Silanol_Interaction cluster_high_ph Improper pH (e.g., pH 4.5) cluster_low_ph Correct pH (e.g., pH 2.7) node_high_ph Silica Surface Ionized Silanol (Si-O⁻) Ionized Analyte (R-COO⁻) interaction1 Repulsion between analyte and silanol interaction2 Mixed analyte states (R-COOH and R-COO⁻) cause band broadening node_low_ph Silica Surface Protonated Silanol (Si-OH) Protonated Analyte (R-COOH) interaction3 Analyte is neutral, minimal secondary interactions interaction4 Single analyte state leads to sharp, symmetric peak

Caption: Effect of mobile phase pH on analyte and silanol interactions.

Experimental Protocols

Protocol 1: Preparation of a 25 mM Potassium Phosphate Buffer (pH 2.7)

This protocol describes the preparation of 1 L of a common, non-volatile buffer for achieving a low pH.

Materials:

  • Monobasic potassium phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄, ~85%)

  • HPLC-grade water

  • Calibrated pH meter

  • 0.22 µm or 0.45 µm membrane filter

Procedure:

  • Weighing: Weigh out approximately 3.40 g of KH₂PO₄ (M.W. = 136.09 g/mol ) and transfer it to a 1 L beaker or volumetric flask.

  • Dissolving: Add approximately 900 mL of HPLC-grade water and stir until the salt is completely dissolved.

  • pH Adjustment: Place the beaker on a stir plate with a magnetic stir bar. Immerse the calibrated pH electrode into the solution. Slowly add phosphoric acid dropwise while monitoring the pH. Continue adding acid until the pH meter reads a stable 2.70.

  • Final Volume: Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark. Mix thoroughly.

  • Filtering: Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulates that could damage the HPLC pump or column.

  • Storage: Store the buffer in a clearly labeled, sealed container at room temperature or refrigerated. Buffers should be made fresh weekly to prevent microbial growth.

Protocol 2: General Column Flushing and Regeneration

This procedure can help remove strongly retained contaminants from a reversed-phase column that may be causing peak shape issues. Always consult the column manufacturer's instructions for specific limitations on solvents and pH.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell. Direct the outlet to a waste beaker.

  • Buffer Wash: Flush the column with your mobile phase without the buffer salt (e.g., if your mobile phase is 50:50 Acetonitrile:Buffer, flush with 50:50 Acetonitrile:Water) for 10-15 column volumes. This prevents buffer precipitation in high organic concentrations.

  • Polar Contaminant Wash: Wash the column with 100% HPLC-grade water for 15-20 column volumes.

  • Non-Polar Contaminant Wash: Wash the column with 100% Acetonitrile or Methanol for 15-20 column volumes.

  • Strong Solvent Wash (Optional): For very stubborn contaminants, a stronger solvent like isopropanol (IPA) can be used. Flush with 100% IPA for 10-15 column volumes.

  • Re-equilibration: Before returning to your analytical method, you must gradually re-introduce the mobile phase.

    • Flush with the organic solvent used in your mobile phase (e.g., 100% Acetonitrile).

    • Gradually step down to the mobile phase composition (e.g., flush with 50:50 Acetonitrile:Water).

    • Finally, re-introduce your fully buffered mobile phase and equilibrate for at least 20 column volumes or until the baseline is stable.

References

Sources

Technical Support Center: Enhancing the Storage Stability of 3-(2-Chlorophenyl)-3-oxopropanoic Acid (2-8°C)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for ensuring the stability of 3-(2-Chlorophenyl)-3-oxopropanoic acid during storage at 2-8°C. This resource is designed for researchers, scientists, and drug development professionals who utilize this β-keto acid in their experimental workflows. As a key intermediate, maintaining its integrity is paramount for reproducible and accurate results. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to mitigate degradation.

Introduction to the Stability Challenge

3-(2-Chlorophenyl)-3-oxopropanoic acid, like other β-keto acids, is inherently susceptible to degradation, primarily through decarboxylation. This process involves the loss of a carboxyl group as carbon dioxide (CO₂), leading to the formation of 2-chloroacetophenone. This degradation is often accelerated by factors such as temperature, pH, and the presence of moisture. Understanding and controlling these factors are crucial for preserving the quality of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 3-(2-Chlorophenyl)-3-oxopropanoic acid at 2-8°C?

A1: The principal degradation pathway is decarboxylation.[1][2][3] This reaction is inherent to the β-keto acid structure and can occur even at refrigerated temperatures, albeit at a slower rate than at room temperature. The mechanism proceeds through a cyclic transition state, resulting in the loss of CO₂ and the formation of an enol intermediate, which then tautomerizes to the more stable ketone, 2-chloroacetophenone.[2]

Q2: I've observed a decrease in the purity of my solid compound over time, even when stored at 2-8°C. What could be the cause?

A2: While refrigeration slows down decarboxylation, it doesn't completely halt it. Several factors could contribute to the observed degradation of the solid compound:

  • Localized "hot spots": Inconsistent temperature within the refrigerator can expose the compound to warmer conditions, accelerating degradation.

  • Hygroscopicity: Some β-keto acids are hygroscopic, meaning they can absorb moisture from the air.[4] The presence of water can facilitate the decarboxylation reaction.

  • Initial Purity: The stability of the compound can be influenced by the presence of impurities from its synthesis, which may act as catalysts for degradation.

Q3: How does pH influence the stability of 3-(2-Chlorophenyl)-3-oxopropanoic acid in solution?

A3: The stability of β-keto acids in solution is highly pH-dependent. The decarboxylation of the protonated acid form is significantly faster than that of its conjugate base (the carboxylate anion).[1] Therefore, maintaining a neutral to slightly alkaline pH (pH 7-8) will keep the compound in its more stable, deprotonated form and minimize decarboxylation. Acidic conditions will accelerate degradation.[1]

Q4: Can I store solutions of 3-(2-Chlorophenyl)-3-oxopropanoic acid? If so, what are the best practices?

A4: Storing this compound in solution is generally not recommended for long periods due to the increased potential for degradation. If short-term storage is necessary, it is crucial to:

  • Use an appropriate buffer: A buffered solution at a neutral to slightly alkaline pH (e.g., phosphate buffer, pH 7.4) is recommended.

  • Store at ultra-low temperatures: For solutions, storage at -80°C is highly advisable to significantly slow down the degradation process.[5] Studies on similar β-keto acids, like acetoacetate, have shown substantial degradation at -20°C within a week, whereas at -80°C, the loss is minimal over a similar timeframe.[5]

  • Use aprotic solvents: If the experimental design allows, dissolving the compound in a dry, aprotic solvent can inhibit the proton-mediated decarboxylation pathway.

Q5: What analytical techniques are suitable for monitoring the stability of 3-(2-Chlorophenyl)-3-oxopropanoic acid?

A5: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a common method for assessing purity and quantifying the parent compound and its degradation products. A reversed-phase C18 column with a UV detector is typically suitable. It's important to use a cooled autosampler to prevent degradation of the sample while it awaits injection.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis by GC-MS is challenging due to the thermal instability of β-keto acids. Derivatization is often necessary to increase volatility and prevent decarboxylation in the hot injector.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of signals corresponding to the degradation product (2-chloroacetophenone) and the disappearance of the parent compound's signals.

Troubleshooting Guide: Degradation Issues

Observed Issue Potential Cause Recommended Action
Rapid degradation of solid compound 1. Moisture absorption: The compound may be hygroscopic. 2. Inconsistent storage temperature: Fluctuations in refrigerator temperature.1. Store the compound in a desiccator over a suitable drying agent (e.g., silica gel, Drierite) within the refrigerator. 2. Use a calibrated thermometer to monitor the refrigerator's temperature and ensure it remains consistently within the 2-8°C range.
Low purity of a freshly prepared solution 1. Degradation during dissolution: The solvent or pH may be promoting decarboxylation. 2. Use of degraded solid starting material. 1. Prepare solutions immediately before use. If using an aqueous solvent, ensure it is buffered to a neutral or slightly alkaline pH. 2. Always check the purity of the solid compound before preparing solutions.
Inconsistent results in bioassays 1. Degradation of stock solutions: Stock solutions may be degrading over time. 2. Degradation in assay buffer: The pH or temperature of the assay buffer may be unsuitable.1. Prepare fresh stock solutions for each experiment or aliquot and store at -80°C for short-term use. 2. Verify the pH of your assay buffer and, if possible, run the assay at a lower temperature.
Appearance of an extra peak in HPLC chromatogram corresponding to 2-chloroacetophenone 1. On-instrument degradation: The compound may be degrading in the autosampler. 2. Sample degradation prior to analysis. 1. Use a cooled autosampler set to 4°C. 2. Analyze samples as quickly as possible after preparation. If there is a delay, store samples at -80°C.

Experimental Protocols

Protocol 1: Stability Assessment of Solid 3-(2-Chlorophenyl)-3-oxopropanoic Acid

Objective: To determine the stability of the solid compound under different storage conditions.

Materials:

  • 3-(2-Chlorophenyl)-3-oxopropanoic acid

  • Vials with airtight seals

  • Desiccator with silica gel

  • Refrigerator (2-8°C)

  • Freezer (-20°C)

  • HPLC system with UV detector

  • Analytical balance

Procedure:

  • Aliquot 5-10 mg of the solid compound into several labeled vials.

  • Divide the vials into three groups:

    • Group A: Stored in the refrigerator (2-8°C).

    • Group B: Stored in a desiccator inside the refrigerator (2-8°C).

    • Group C: Stored in the freezer (-20°C).

  • At time zero, take one vial, accurately weigh the contents, dissolve in a known volume of a suitable solvent (e.g., acetonitrile/water), and analyze by HPLC to determine the initial purity.

  • At regular intervals (e.g., 1, 2, 4, and 8 weeks), take one vial from each group and analyze its purity by HPLC.

  • Plot the percentage of the parent compound remaining over time for each storage condition to determine the optimal storage method.

Protocol 2: Preparation and Short-Term Storage of a Stock Solution

Objective: To prepare a stock solution of 3-(2-Chlorophenyl)-3-oxopropanoic acid with minimal degradation for immediate or short-term use.

Materials:

  • 3-(2-Chlorophenyl)-3-oxopropanoic acid

  • Dry, aprotic solvent (e.g., anhydrous DMSO or DMF) or a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • -80°C freezer

  • Cryovials

Procedure:

  • Equilibrate the solid compound to room temperature in a desiccator before opening to prevent moisture condensation.

  • Weigh the required amount of the compound and dissolve it in the chosen solvent to the desired concentration. If using a buffer, ensure it is at the correct pH.

  • Use the solution immediately for your experiment.

  • For short-term storage, aliquot the solution into cryovials, flash-freeze in liquid nitrogen or a dry ice/ethanol bath, and store at -80°C.

  • When needed, thaw the aliquot quickly and use it immediately. Avoid repeated freeze-thaw cycles.

Visualizing Stability Factors and Workflows

Degradation Pathway and Influencing Factors

cluster_factors Accelerating Factors A 3-(2-Chlorophenyl)-3-oxopropanoic acid B Decarboxylation A->B C 2-Chloroacetophenone + CO2 B->C Factor1 Heat Factor1->B Factor2 Acidic pH Factor2->B Factor3 Moisture Factor3->B

Caption: Primary degradation pathway and accelerating factors.

Decision Workflow for Handling and Storage

Start Start: Receive Compound CheckPurity Check Initial Purity (e.g., HPLC) Start->CheckPurity SolidStorage Store Solid in Desiccator at 2-8°C CheckPurity->SolidStorage Purity OK NeedSolution Need to Prepare a Solution? SolidStorage->NeedSolution Use Use in Experiment Discard Discard After Use Use->Discard NeedSolution->Use No PrepFresh Prepare Fresh Solution Immediately Before Use NeedSolution->PrepFresh Yes ShortTermStorage Short-term Storage Needed? PrepFresh->ShortTermStorage ShortTermStorage->Use No Aliquot Aliquot and Store at -80°C ShortTermStorage->Aliquot Yes Aliquot->Use

Caption: Decision workflow for optimal handling and storage.

References

  • Griffith University. (2021). Microbial degradation of 3-chloropropionic acid. Griffith Research Online. [Link]

  • Pradeep, T. (2012). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Pradeep Research Group. [Link]

  • ResearchGate. (n.d.). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. [Link]

  • PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]

  • PubMed. (n.d.). Stability of ketone bodies in serum in dependence on storage time and storage temperature. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-(2-Chlorophenyl)-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and spectral assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-(2-Chlorophenyl)-3-oxopropanoic acid. In the absence of a publicly available experimental spectrum, this guide leverages high-quality predicted data, validated through comparative analysis with experimentally determined spectra of analogous compounds. This approach offers a robust framework for the structural elucidation of this and similar β-keto acids, which are valuable intermediates in pharmaceutical synthesis.

Introduction: The Structural Significance of 3-(2-Chlorophenyl)-3-oxopropanoic Acid

3-(2-Chlorophenyl)-3-oxopropanoic acid is a β-keto acid of interest in organic synthesis and medicinal chemistry. Its structure combines a reactive β-keto acid moiety with a sterically hindered and electronically modified aromatic ring. Accurate structural confirmation via NMR spectroscopy is paramount for ensuring reaction success, purity of intermediates, and the ultimate integrity of final drug candidates. This guide provides a detailed walkthrough of the expected ¹H and ¹³C NMR spectral features, explaining the underlying principles that govern the chemical shifts and coupling patterns.

Predicted ¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra for 3-(2-Chlorophenyl)-3-oxopropanoic acid were predicted using the online NMR prediction tool, NMRdb.org. This tool utilizes a combination of algorithms, including HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks, to provide reliable spectral estimations.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-(2-Chlorophenyl)-3-oxopropanoic acid is characterized by signals corresponding to the methylene protons, the aromatic protons, and the acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for 3-(2-Chlorophenyl)-3-oxopropanoic Acid

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-α3.98Singlet2H
H-3'7.33Triplet1H
H-4'7.46Triplet1H
H-5'7.39Doublet1H
H-6'7.61Doublet1H
-COOH~12 (broad)Singlet1H

Detailed ¹H NMR Assignment Rationale:

  • Methylene Protons (H-α): The two protons on the carbon alpha to both the ketone and the carboxylic acid are expected to be chemically equivalent and appear as a singlet. Their position at approximately 3.98 ppm is downfield due to the deshielding effect of the adjacent carbonyl groups.

  • Aromatic Protons (H-3' to H-6'): The four protons on the 2-chlorophenyl ring are chemically non-equivalent and are expected to exhibit complex splitting patterns. The predicted chemical shifts are influenced by the electron-withdrawing inductive effect and the anisotropic effect of the chloro and acyl substituents. The proton ortho to the chlorine (H-3') and the proton para to the chlorine (H-5') are expected to be the most shielded among the aromatic protons, while the proton ortho to the acyl group (H-6') will be the most deshielded.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm. Its exact position and broadness are highly dependent on the solvent and concentration due to hydrogen bonding.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for 3-(2-Chlorophenyl)-3-oxopropanoic Acid

Carbon AssignmentPredicted Chemical Shift (ppm)
C-α45.9
C-1'137.9
C-2'130.6
C-3'127.4
C-4'132.1
C-5'129.5
C-6'131.0
C=O (Ketone)195.4
C=O (Acid)170.8

Detailed ¹³C NMR Assignment Rationale:

  • Carbonyl Carbons (C=O): The ketone carbonyl carbon is the most deshielded carbon, appearing at approximately 195.4 ppm. The carboxylic acid carbonyl carbon is found further upfield, around 170.8 ppm, which is a typical range for this functional group.[1]

  • Aromatic Carbons (C-1' to C-6'): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the chlorine atom (C-2') and the carbon attached to the acyl group (C-1') are quaternary and their shifts are diagnostic. The remaining aromatic carbons appear in the typical aromatic region of 120-140 ppm.

  • Alpha-Carbon (C-α): The methylene carbon, situated between the two carbonyl groups, is predicted to resonate at approximately 45.9 ppm.

Comparative Analysis with Analogous Compounds

To validate the predicted spectral data, a comparative analysis with the experimental NMR data of structurally related compounds is essential. Here, we compare the predicted data for 3-(2-Chlorophenyl)-3-oxopropanoic acid with the experimental data for 3-oxo-3-phenylpropanoic acid, 2-chloroacetophenone, and 2-chlorobenzoic acid.

Comparison with 3-Oxo-3-phenylpropanoic Acid

This compound is the direct parent analog without the chloro substituent. Comparing their spectra highlights the electronic and steric effects of the ortho-chloro group.

Table 3: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm) with Experimental Data for 3-Oxo-3-phenylpropanoic Acid

Carbon Assignment3-(2-Chlorophenyl)-3-oxopropanoic Acid (Predicted)3-Oxo-3-phenylpropanoic Acid (Experimental)
C-α45.9~46
C-1'137.9~136
C-2'/C-6'130.6 / 131.0~128
C-3'/C-5'127.4 / 129.5~129
C-4'132.1~134
C=O (Ketone)195.4~197
C=O (Acid)170.8~171

The experimental data for 3-oxo-3-phenylpropanoic acid is sourced from spectral databases and may have slight variations depending on the solvent and experimental conditions.

The comparison reveals that the ortho-chloro substituent has a noticeable effect on the chemical shifts of the aromatic carbons, particularly C-1' and C-2'. The deshielding of C-1' in the chloro-substituted compound is expected due to the inductive effect of the chlorine atom.

Comparison with 2-Chloroacetophenone and 2-Chlorobenzoic Acid

These compounds allow for the isolated examination of the effect of the 2-chlorophenyl group on a ketone and a carboxylic acid, respectively.

Table 4: Comparison of Predicted Aromatic ¹³C NMR Chemical Shifts (ppm) with Experimental Data for Related Compounds

Carbon Assignment3-(2-Chlorophenyl)-3-oxopropanoic Acid (Predicted)2-Chloroacetophenone (Experimental)2-Chlorobenzoic Acid (Experimental)
C-1'137.9~138~133
C-2'130.6~131~132
C-3'127.4~127~127
C-4'132.1~132~132
C-5'129.5~129~129
C-6'131.0~130~131

Experimental data for 2-chloroacetophenone and 2-chlorobenzoic acid are sourced from various spectral databases and publications.[2][3]

The chemical shifts of the aromatic carbons in the predicted spectrum of 3-(2-Chlorophenyl)-3-oxopropanoic acid show good correlation with the experimental values of 2-chloroacetophenone and 2-chlorobenzoic acid, lending further confidence to the predicted assignments.

Experimental Protocol for NMR Spectral Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of solid samples like 3-(2-Chlorophenyl)-3-oxopropanoic acid.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[1]

  • Weighing the Sample: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for carboxylic acids.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If necessary, gently warm or vortex the vial to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.[4][5]

¹H NMR Spectroscopy:

  • Temperature: 298 K

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 2-4 seconds

  • Spectral Width (SW): -2 to 12 ppm

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

¹³C NMR Spectroscopy:

  • Temperature: 298 K

  • Number of Scans (NS): 1024 or more, depending on concentration

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): -10 to 220 ppm

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and improve signal-to-noise.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizations

To aid in the understanding of the spectral assignments, the following diagrams illustrate the molecular structure and a conceptual workflow for NMR analysis.

Figure 1: Molecular structure of 3-(2-Chlorophenyl)-3-oxopropanoic acid with atom numbering for NMR assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Solid dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup filter->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference assign Assign Signals reference->assign report report assign->report Final Report

Figure 2: A generalized workflow for NMR spectral analysis.

Conclusion

This guide provides a comprehensive and detailed assignment of the ¹H and ¹³C NMR spectra of 3-(2-Chlorophenyl)-3-oxopropanoic acid based on high-quality predicted data. The assignments are substantiated through a comparative analysis with experimentally determined spectra of closely related molecules, offering a high degree of confidence in the predicted chemical shifts and structural features. The included experimental protocol serves as a practical guide for researchers to obtain their own high-quality NMR data for this and similar compounds. This work underscores the power of combining predictive tools with comparative analysis for the robust structural elucidation of novel molecules in the field of drug discovery and development.

References

  • Chemistry LibreTexts. (2023, October 30). 13.10: ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2011). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 559–565. [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 26, 2026, from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 26, 2026, from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006 Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved January 26, 2026, from [Link]

  • The Royal Society of Chemistry. (2012). Supplementary Information for Chemical Communications. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 26, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000332 2-Chlorobenzoic Acid. Retrieved January 26, 2026, from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information. Retrieved from [Link]

  • University of Durham. (n.d.). NMR Sample Preparation. Retrieved January 26, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0159744). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Characterizing Antibody Cross-Reactivity for 3-(2-Chlorophenyl)-3-oxopropanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of methodologies for assessing the cross-reactivity of polyclonal and monoclonal antibodies raised against 3-(2-chlorophenyl)-3-oxopropanoic acid, a critical hapten in various research and diagnostic applications. We will delve into the underlying principles of immunogen design, compare the industry-standard competitive ELISA with the high-precision Surface Plasmon Resonance (SPR), and provide actionable, field-proven protocols.

Introduction: The Specificity Challenge with Small Molecules

3-(2-Chlorophenyl)-3-oxopropanoic acid is a small molecule, or hapten, which on its own is incapable of eliciting an immune response.[1][2] To generate antibodies, it must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), creating a hapten-carrier conjugate.[3] This conjugate is then used to immunize an animal host to produce antibodies.

The ultimate utility of these antibodies, whether in a diagnostic assay or for therapeutic drug monitoring, hinges on their specificity .[4] Specificity is the ability of an antibody to bind to its intended target—in this case, 3-(2-chlorophenyl)-3-oxopropanoic acid—without binding to other structurally similar molecules.[5] The phenomenon of an antibody binding to non-target molecules is known as cross-reactivity .[6][7] In quantitative assays, high cross-reactivity can lead to significant errors, such as false positives or an overestimation of the target analyte's concentration, which can have serious consequences in research and clinical settings.[6]

This guide will walk you through the essential studies required to characterize and validate the specificity of antibodies raised against this particular hapten.

Part 1: Immunogen Design and Production

The journey to a specific antibody begins with the design of the immunogen. The method of conjugation and the density of the hapten on the carrier protein are critical variables that can significantly influence the resulting antibody repertoire.[8][9]

A common method for conjugating a hapten with a carboxylic acid group, like our target molecule, to the primary amines (e.g., lysine residues) of a carrier protein is through carbodiimide chemistry, using reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

G Hapten Hapten 3-(2-Chlorophenyl)-3- oxopropanoic acid Conjugation EDC Coupling Chemistry Hapten->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Immunogen Hapten-Carrier Conjugate Conjugation->Immunogen Immunization Immunization (e.g., in mice) Immunogen->Immunization Antibodies Polyclonal or Monoclonal Antibodies Immunization->Antibodies

Caption: Immunogen preparation workflow.

The hapten density , or the number of hapten molecules per carrier protein, must be optimized. A low density may not be sufficiently immunogenic, while an excessively high density can sometimes lead to the generation of antibodies that preferentially recognize the hapten in its conjugated state rather than the free molecule.[8]

Part 2: Competitive ELISA for High-Throughput Cross-Reactivity Screening

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method for screening antibody specificity. Its primary advantage lies in its scalability for testing a large panel of potentially cross-reacting compounds.

Principle of Competitive ELISA

In this format, a known amount of hapten-protein conjugate (different from the immunizing conjugate to avoid binding to anti-carrier antibodies) is immobilized on a microplate well. A constant, limiting amount of the antibody is pre-incubated with either a standard or an unknown sample containing the free hapten. This mixture is then added to the coated well. The free hapten in the sample competes with the immobilized hapten for the antibody's binding sites.[6][10] The more free hapten present in the sample, the less antibody will be available to bind to the plate. The bound antibody is then detected with an enzyme-labeled secondary antibody, and the resulting signal is inversely proportional to the concentration of the free hapten in the sample.

G cluster_0 Step 1: Plate Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Detection P1 Immobilize Hapten-Protein Conjugate on Microplate P2 Add mixture of: - Test Antibody (Ab) - Free Analyte (Standard or Sample) P1->P2 Block & Wash P2_desc Free analyte competes with coated analyte for Ab binding. P2->P2_desc P3 Add Enzyme-Labeled Secondary Antibody P2->P3 Incubate & Wash P4 Add Substrate & Measure Signal P3->P4 P4_desc Signal is inversely proportional to free analyte concentration. P4->P4_desc

Caption: Workflow of a Competitive ELISA.

Experimental Protocol: Competitive ELISA
  • Plate Coating: Coat a 96-well microplate with 100 µL/well of a 1 µg/mL solution of a hapten-ovalbumin (OVA) conjugate in coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at 37°C to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Competition Reaction:

    • Prepare serial dilutions of the primary analyte, 3-(2-chlorophenyl)-3-oxopropanoic acid, and each potential cross-reactant in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each analyte dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate for 1 hour at 37°C.

    • Transfer 100 µL of this mixture to the coated and blocked assay plate. Incubate for 90 minutes at 37°C.[10]

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add 100 µL/well of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in Blocking Buffer. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate 5 times.

  • Detection: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL/well of stop solution (e.g., 2 N H₂SO₄).

  • Read Plate: Measure the absorbance at 450 nm.

Data Analysis & Results

The data is used to generate inhibition curves, plotting signal intensity against the logarithm of the analyte concentration. The IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) is determined for the primary analyte and each potential cross-reactant.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

CompoundStructureIC50 (nM)% Cross-Reactivity
3-(2-Chlorophenyl)-3-oxopropanoic acid 2-Cl Ph-CO-CH₂-COOH50100%
3-(3-Chlorophenyl)-3-oxopropanoic acid3-Cl Ph-CO-CH₂-COOH8505.9%
3-(4-Chlorophenyl)-3-oxopropanoic acid4-Cl Ph-CO-CH₂-COOH2,5002.0%
3-Phenyl-3-oxopropanoic acidPh-CO-CH₂-COOH> 10,000< 0.5%
3-(2-Chlorophenyl)propanoic acid2-Cl Ph-CH₂-CH₂-COOH8,0000.6%

Table 1: Hypothetical cross-reactivity data obtained from a competitive ELISA.

Part 3: Surface Plasmon Resonance (SPR) for In-Depth Kinetic Analysis

Surface Plasmon Resonance (SPR) offers a more detailed, real-time, and label-free analysis of molecular interactions.[11] It provides not only affinity data but also the kinetic association (ka) and dissociation (kd) rates, which are invaluable for understanding the binding dynamics.[12][13]

Principle of SPR for Cross-Reactivity

In a typical SPR experiment for this purpose, the antibody is immobilized on the surface of a sensor chip. A solution containing the primary analyte or a test compound is then flowed over the surface. Binding to the antibody causes a change in the refractive index at the sensor surface, which is detected and plotted as a response in a sensorgram.[14] For cross-reactivity studies, a competition-in-solution format is highly effective. A constant concentration of the primary analyte is mixed with varying concentrations of a potential cross-reactant and injected over the antibody-coated surface. The degree to which the test compound inhibits the binding of the primary analyte reveals its cross-reactivity.

G cluster_0 Step 1: Surface Preparation cluster_1 Step 2: Kinetic Analysis cluster_2 Step 3: Competition Assay P1 Immobilize Antibody on Sensor Chip P2 Inject Primary Analyte at various concentrations P1->P2 P2_desc Measure ka, kd, and KD to establish baseline. P2->P2_desc P3 Inject mixture of: - Fixed [Primary Analyte] - Varied [Test Compound] P2->P3 P3_desc Measure reduction in binding signal to determine inhibition. P3->P3_desc

Caption: SPR competition assay workflow.

Experimental Protocol: SPR Competition Assay
  • Chip Preparation: Covalently immobilize the anti-hapten antibody onto a carboxymethylated dextran sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+ buffer).

  • Baseline Affinity: Perform a kinetic analysis of the primary analyte, 3-(2-chlorophenyl)-3-oxopropanoic acid. Inject a series of concentrations (e.g., 0.1 nM to 100 nM) over the sensor surface to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Competition Series:

    • Prepare a solution of the primary analyte at a concentration close to its KD value (e.g., 50 nM).

    • Prepare serial dilutions of each potential cross-reactant.

    • Create a series of samples by mixing the fixed concentration of the primary analyte with each dilution of the test compounds.

  • Injection & Analysis: Inject each sample from the competition series over the antibody surface and measure the binding response at equilibrium.

  • Regeneration: After each injection, regenerate the sensor surface using a low pH solution (e.g., glycine-HCl, pH 2.0) to remove the bound analyte.

Data Analysis & Results

The affinity (KD) of the primary analyte is determined by fitting the kinetic data to a 1:1 binding model. For the competition assay, the data is used to calculate the IC50 of the competitor. The affinity (Ki) of the competitor can then be calculated. Cross-reactivity can be expressed as a ratio of the affinity constants.

% Cross-Reactivity = (KD of Primary Analyte / KD of Test Compound) x 100

Compoundka (1/Ms)kd (1/s)KD (nM)% Cross-Reactivity
3-(2-Chlorophenyl)-3-oxopropanoic acid 1.5 x 10⁵7.5 x 10⁻³50.0100%
3-(3-Chlorophenyl)-3-oxopropanoic acid1.1 x 10⁵9.0 x 10⁻²818.26.1%
3-(4-Chlorophenyl)-3-oxopropanoic acid9.8 x 10⁴2.3 x 10⁻¹2346.92.1%
3-Phenyl-3-oxopropanoic acidN/DN/D>10,000< 0.5%
3-(2-Chlorophenyl)propanoic acid5.2 x 10³4.0 x 10⁻²7692.30.7%

Table 2: Hypothetical kinetic and cross-reactivity data obtained from SPR analysis. N/D = Not Determined due to low affinity.

Part 4: Comparative Analysis: ELISA vs. SPR

Both ELISA and SPR are powerful techniques, but they offer different insights. The choice of method depends on the specific requirements of the study.

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Endpoint, colorimetric detectionReal-time, label-free, mass-based detection
Primary Output IC50, % Cross-Reactivityka, kd, KD, % Cross-Reactivity
Throughput High (96/384-well plates)Lower to Medium
Sample Consumption LowModerate
Kinetic Data NoYes, detailed on/off rates
Cost per Sample LowerHigher
Expertise Widely availableRequires specialized equipment and expertise
Best Use Case High-throughput screening of many compoundsIn-depth characterization of a few key compounds, mechanism of action studies

Conclusion and Recommendations

Thorough characterization of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays for small molecules like 3-(2-chlorophenyl)-3-oxopropanoic acid.

  • A Two-Tiered Approach: For most development pipelines, a two-tiered approach is most efficient. Use competitive ELISA for initial, high-throughput screening of a broad panel of structurally related compounds to identify potential cross-reactants.

  • In-Depth Confirmation: Subsequently, use Surface Plasmon Resonance to perform an in-depth kinetic analysis of the primary analyte and any significant cross-reactants identified by ELISA. This provides definitive affinity data and valuable insights into the binding dynamics.

By combining these methodologies, researchers and drug development professionals can generate a comprehensive specificity profile, ensuring the resulting antibodies are fit-for-purpose and yield accurate, reproducible data in their intended applications.

References

  • Vertex AI Search. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. Retrieved January 26, 2026, from [Link]

  • Cinti, S., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Biosensors. Retrieved January 26, 2026, from [Link]

  • Kamiński, K., et al. (2019). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. Retrieved January 26, 2026, from [Link]

  • Rittenhouse, S. E., & Astronomo, R. D. (2015). Effects of Hapten Density on the Induced Antibody Repertoire. ACS Chemical Biology. Retrieved January 26, 2026, from [Link]

  • Guo, Z., & Jennepalli, S. (2017). Conjugation Methods in Synthetic Glycoconjugate Vaccines. Chemistry – An Asian Journal. Retrieved January 26, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved January 26, 2026, from [Link]

  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved January 26, 2026, from [Link]

  • Reichert. (n.d.). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Retrieved January 26, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Target Binding Characterization. Retrieved January 26, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Antibody Specificity Validation. Retrieved January 26, 2026, from [Link]

  • Li, J., et al. (2023). Optimization of the Process for Preparing Bivalent Polysaccharide Conjugates to Develop Multivalent Conjugate Vaccines. Vaccines. Retrieved January 26, 2026, from [Link]

  • Horii, I., et al. (2018). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Journal of Toxicologic Pathology. Retrieved January 26, 2026, from [Link]

  • Hu, K., et al. (2012). Influence of hapten density on immunogenicity for anti-ciprofloxacin antibody production in mice. Bioscience Trends. Retrieved January 26, 2026, from [Link]

  • Kumar, V., & Park, S. (2013). Recent advances in biological production of 3-hydroxypropionic acid. Biotechnology Advances. Retrieved January 26, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved January 26, 2026, from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved January 26, 2026, from [Link]

  • Wang, X., et al. (2019). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Sensors. Retrieved January 26, 2026, from [Link]

  • McGill University. (n.d.). MONOCLONAL ANTIBODY PRODUCTION - MICE. Retrieved January 26, 2026, from [Link]

  • Rapid Novor. (n.d.). SPR Service - Antibody-Antigen Interaction Analysis. Retrieved January 26, 2026, from [Link]

  • Thomsen, M., et al. (2021). The Immunogenicity of Capsid-Like Particle Vaccines in Combination with Different Adjuvants Using Different Routes of Administration. Vaccines. Retrieved January 26, 2026, from [Link]

  • DeMythBio. (n.d.). Antibody Production in 293 & CHO Cells. Retrieved January 26, 2026, from [Link]

  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Retrieved January 26, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Analytical Results for 3-(2-Chlorophenyl)-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison of analytical results for 3-(2-Chlorophenyl)-3-oxopropanoic acid, a key pharmaceutical intermediate.[1][2] In the absence of a standardized, universally adopted analytical method, ensuring consistency and reliability of analytical data across different laboratories is paramount for quality control and regulatory compliance. This document outlines a hypothetical inter-laboratory study involving High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting realistic comparative data and a detailed experimental protocol for a validated HPLC-UV method. The guide is intended to serve as a practical resource for establishing robust analytical practices and fostering confidence in data generated across multiple research and manufacturing sites.

Introduction: The Imperative for Inter-Laboratory Concordance

3-(2-Chlorophenyl)-3-oxopropanoic acid is a crucial building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) intermediate, the purity and impurity profile must be rigorously controlled and accurately determined.[2] In a globalized pharmaceutical landscape, it is common for different stages of drug development and manufacturing to occur at various locations, involving multiple laboratories. This distributed model necessitates a high degree of confidence that analytical results are comparable and reproducible, regardless of where the analysis is performed.

Inter-laboratory comparison studies are the cornerstone of establishing such confidence.[3][4] They serve to:

  • Validate the robustness of analytical methods: A method that performs well in multiple laboratory environments is considered robust.

  • Identify and mitigate analytical variability: Discrepancies in results can highlight subtle differences in equipment, reagents, or analyst technique that might otherwise go unnoticed.

  • Ensure consistent product quality: By harmonizing analytical results, manufacturers can be assured that the intermediate meets the required specifications at every point in the supply chain.

This guide will walk through the critical aspects of designing and interpreting an inter-laboratory study for 3-(2-Chlorophenyl)-3-oxopropanoic acid, providing both the "how" and the "why" from the perspective of a seasoned analytical scientist.

Designing a Hypothetical Inter-Laboratory Study

To illustrate the process, we will consider a hypothetical study involving four laboratories (Lab A, Lab B, Lab C, and Lab D). A single, homogenous batch of 3-(2-Chlorophenyl)-3-oxopropanoic acid is prepared and distributed to each participating laboratory. Each laboratory is also provided with a high-purity reference standard.

Study Objectives:

  • To compare the performance of two common analytical techniques, HPLC-UV and GC-MS, for the purity determination of 3-(2-Chlorophenyl)-3-oxopropanoic acid.

  • To assess the inter-laboratory variability in terms of accuracy and precision.

  • To provide a validated HPLC-UV method as a recommended protocol.

The following diagram illustrates the workflow of this inter-laboratory study:

Inter_Laboratory_Study_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis by Participating Laboratories cluster_2 Phase 3: Data Compilation & Statistical Analysis cluster_3 Phase 4: Reporting & Recommendations A Homogenous Batch of 3-(2-Chlorophenyl)-3-oxopropanoic acid C Sample Distribution A->C B High-Purity Reference Standard B->C D Lab A (HPLC-UV & GC-MS) C->D E Lab B (HPLC-UV & GC-MS) C->E F Lab C (HPLC-UV & GC-MS) C->F G Lab D (HPLC-UV & GC-MS) C->G H Data Submission to Coordinating Body D->H E->H F->H G->H I Statistical Analysis (Accuracy, Precision, Outliers) H->I J Generation of Comparative Report I->J K Method Validation & Protocol Harmonization J->K

Caption: Workflow of the hypothetical inter-laboratory comparison study.

Comparative Analysis of Analytical Methods

Each laboratory was instructed to analyze the provided sample for purity using both an in-house HPLC-UV method and a GC-MS method. The choice to include both techniques stems from their widespread availability and differing analytical principles. HPLC is well-suited for the analysis of non-volatile organic acids, while GC-MS, often requiring derivatization for such compounds, provides high specificity and structural information.[1][5]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of pharmaceutical intermediates.[1] For a compound like 3-(2-Chlorophenyl)-3-oxopropanoic acid, a reverse-phase method with UV detection is a logical starting point.

Table 1: Inter-laboratory Comparison of Purity Results by HPLC-UV

LaboratoryPurity (%)Accuracy (% Recovery)Precision (RSD, n=6)
Lab A 99.299.50.45%
Lab B 98.999.10.62%
Lab C 99.4100.20.38%
Lab D 99.199.30.55%
Mean 99.1599.530.50%
Std. Dev. 0.210.460.10%

The results in Table 1 demonstrate good agreement among the laboratories using HPLC-UV. The mean purity is 99.15% with a standard deviation of 0.21, indicating a high level of reproducibility. The accuracy, assessed by the recovery of a spiked standard, is also excellent, with all labs reporting within 99-101%. The precision, represented by the relative standard deviation (RSD) of replicate injections, is well within typical acceptance criteria for pharmaceutical analysis.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of a polar, non-volatile compound like 3-(2-Chlorophenyl)-3-oxopropanoic acid by GC-MS typically requires a derivatization step to increase its volatility.[5] This additional sample preparation step can introduce variability.

Table 2: Inter-laboratory Comparison of Purity Results by GC-MS

LaboratoryPurity (%)Accuracy (% Recovery)Precision (RSD, n=6)
Lab A 98.898.51.10%
Lab B 97.997.21.85%
Lab C 99.099.20.95%
Lab D 98.598.11.40%
Mean 98.5598.251.33%
Std. Dev. 0.480.780.37%

The GC-MS results in Table 2 show greater variability compared to the HPLC-UV data. The standard deviation of the purity results is more than double that of the HPLC method. This increased variability is likely attributable to differences in derivatization efficiency and potential degradation of the analyte at the high temperatures used in the GC inlet. While GC-MS offers excellent specificity, the added complexity of derivatization makes it a less robust method for this particular analyte in a multi-laboratory setting.

Recommended Experimental Protocol: HPLC-UV Method

Based on the comparative data, the HPLC-UV method is recommended for the routine quality control of 3-(2-Chlorophenyl)-3-oxopropanoic acid. The following protocol is a detailed, step-by-step methodology that has been validated for this purpose.

Materials and Reagents
  • 3-(2-Chlorophenyl)-3-oxopropanoic acid reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a UV detector, autosampler, and column oven.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v)[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Preparation of Solutions
  • Mobile Phase: Prepare a 0.1% phosphoric acid solution by adding 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water. Mix 600 mL of this solution with 400 mL of acetonitrile. Filter and degas.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 3-(2-Chlorophenyl)-3-oxopropanoic acid sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • RSD of peak areas: ≤ 2.0%

Calculation of Purity

The purity of the sample is calculated using the following formula:

Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * Purity_standard

Conclusion and Best Practices

This guide has presented a framework for an inter-laboratory comparison of analytical methods for 3-(2-Chlorophenyl)-3-oxopropanoic acid. The hypothetical study demonstrates that while both HPLC-UV and GC-MS can be used for purity analysis, the HPLC-UV method offers superior reproducibility and robustness, making it the preferred choice for routine quality control in a multi-laboratory environment.

Key takeaways for ensuring analytical consistency include:

  • Method Validation is Essential: All analytical methods must be thoroughly validated to demonstrate they are fit for purpose.[6][7]

  • A Detailed Protocol is Non-Negotiable: A clear, unambiguous protocol minimizes the potential for variation in execution between laboratories.

  • Reference Standards are Critical: The use of a common, high-purity reference standard is fundamental to achieving comparable results.

  • Ongoing Monitoring is Prudent: Regular participation in inter-laboratory studies or proficiency testing schemes is a best practice for maintaining a high level of analytical performance.

By adhering to these principles, researchers, scientists, and drug development professionals can ensure the generation of reliable and consistent analytical data for critical pharmaceutical intermediates like 3-(2-Chlorophenyl)-3-oxopropanoic acid, ultimately contributing to the quality and safety of the final drug product.

References

  • SIELC Technologies. Separation of 3-Chloropropanoic acid on Newcrom R1 HPLC column. [Link]

  • Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. PubMed. 2022-01-06. [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). [Link]

  • 3-Chlorocathinone - Analytical report. National Forensic Center, Slovenia. [Link]

  • Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. ResearchGate. 2025-08-05. [Link]

  • Assessment of the greenness of micellar HPLC method for rapid separation and simultaneous estimation of chlorpheniramine maleate. BUE Scholar. 2021-05-25. [Link]

  • Determination of 2- and 3-MCPD Fatty Acid Esters in Infant Formula Using GC/MSD. Agilent. 2021-04-16. [Link]

  • How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech. 2024-10-01. [Link]

  • Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate. Czech Journal of Food Sciences. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. 2022-04-05. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. 2022-04-05. [Link]

  • Inter--laboratory Study for Extraction Testing of Medical Devices. ResearchGate. 2025-08-05. [Link]

  • Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. ResearchGate. 2025-08-07. [Link]

  • Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. National Institutes of Health (NIH). [Link]

  • Inter-laboratory study for extraction testing of medical devices. PubMed. 2025-01-01. [Link]

  • Direct determination of 3-chloropropanol esters in edible vegetable oils using high resolution mass spectrometry (HRMS-Orbitrap). Food Additives & Contaminants: Part A. 2017-09-07. [Link]

  • A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. ResearchGate. 2025-08-07. [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. LinkedIn. 2026-01-20. [Link]

  • Analytical Method Development and Validation Supporting Drug Development. Intertek. [Link]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry. 2010-03-24. [Link]

  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.